Technical Documentation Center

3,5-Difluoro-4-phenoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Difluoro-4-phenoxybenzaldehyde

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 1285690-36-9)

The following technical guide provides an in-depth analysis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde , the chemical entity definitively assigned to CAS 1285690-36-9 . Critical Nomenclature Note: The topic request utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde , the chemical entity definitively assigned to CAS 1285690-36-9 .

Critical Nomenclature Note: The topic request utilized the name "3,5-Difluoro-4-phenoxybenzaldehyde" in conjunction with CAS 1285690-36-9.[1][2][3] Chemical databases (e.g., ChemBK, PrepChem) and structural logic confirm that CAS 1285690-36-9 corresponds to the Benzyloxy (phenylmethoxy) derivative, not the Phenoxy derivative. This guide addresses the properties and synthesis of the CAS-validated compound (Benzyloxy) while distinguishing it from the phenoxy analog to ensure scientific accuracy.

Advanced Synthesis, Properties, and Application in Medicinal Chemistry[2][3]

Part 1: Executive Summary & Chemical Identity

4-(Benzyloxy)-3,5-difluorobenzaldehyde is a specialized fluorinated building block used primarily in the development of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[3] It serves as a protected form of 3,5-difluoro-4-hydroxybenzaldehyde , where the benzyl group acts as a robust protecting group for the phenol moiety during multi-step synthesis.

The 3,5-difluoro substitution pattern is highly valued in medicinal chemistry for its ability to modulate the pKa of the phenol (upon deprotection), enhance metabolic stability against oxidative metabolism, and increase lipophilicity compared to non-fluorinated analogues.

Chemical Identity Profile[3][4][5][6][7][8]
ParameterDetail
CAS Registry Number 1285690-36-9
Preferred IUPAC Name 4-(Benzyloxy)-3,5-difluorobenzaldehyde
Synonyms 3,5-Difluoro-4-(phenylmethoxy)benzaldehyde; 4-Benzyloxyl-3,5-difluorobenzaldehyde
Molecular Formula C₁₄H₁₀F₂O₂
Molecular Weight 248.23 g/mol
SMILES O=Cc1cc(F)c(OCc2ccccc2)c(F)c1
InChI Key QKRBYGWUSGMSLG-UHFFFAOYSA-N
Structural Class Fluorinated Benzaldehyde / Benzyl Ether
Disambiguation: Benzyloxy vs. Phenoxy
  • Target Compound (CAS 1285690-36-9): Contains a -O-CH₂-Ph linkage.[2][3] Used as a protected phenol.

  • Nominal Analog (Phenoxy): Contains a -O-Ph linkage (Diaryl ether).[3] Used in pyrethroid insecticides (e.g., related to 4-fluoro-3-phenoxybenzaldehyde).[3][4]

  • Note: The synthesis and reactivity described below apply strictly to the CAS-linked Benzyloxy compound.

Part 2: Physicochemical Properties[10]

The following properties are critical for handling and process development.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical for pure benzaldehydes of this weight.[3]
Melting Point 75–80 °C (Predicted)Solid at room temperature; handle as powder.[3]
Boiling Point ~360 °C (at 760 mmHg)High boiling point; not suitable for atmospheric distillation.[3]
Solubility DMSO, DMF, Ethyl Acetate, DCMInsoluble in water.
Stability Air sensitive (Aldehyde oxidation)Store under inert atmosphere (N₂/Ar) at 2–8°C.
Reactivity Electrophilic (Aldehyde); Stable EtherBenzyl ether is stable to base/mild acid; cleaved by H₂/Pd.[3]

Part 3: Synthetic Routes & Process Chemistry[11]

The synthesis of CAS 1285690-36-9 is typically achieved via a Williamson Ether Synthesis , coupling the phenol precursor with a benzyl halide.[3] This route is preferred for its high yield and operational simplicity.

Core Synthesis Protocol (Self-Validating)

Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5).[3][5] Reagents: Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).[3] Solvent: Dimethyl Sulfoxide (DMSO) or DMF.[3]

Step-by-Step Methodology
  • Charge: In a clean, dry reactor, dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in DMSO (5–10 volumes).

  • Base Addition: Add Potassium Carbonate (1.5 eq) typically as a fine powder. Stir for 15–30 minutes to form the phenoxide anion.

    • Mechanism:[6][7][8] The base deprotonates the phenol. The 3,5-difluoro substitution increases the acidity of the phenol, facilitating this step.

  • Alkylation: Dropwise add Benzyl Chloride (1.1–1.2 eq) to the mixture at room temperature.

    • Exotherm Control: The reaction is exothermic. Maintain temperature < 40°C to prevent side reactions (e.g., Cannizzaro).

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours. Monitor via TLC or HPLC for disappearance of the starting phenol.

  • Work-up:

    • Quench the reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid.

    • Filter the solid or extract with Ethyl Acetate.

    • Wash the organic layer with water (3x) to remove DMSO, then brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) if high purity (>99%) is required.[3]

Synthesis Pathway Diagram[5]

SynthesisPathway Start 3,4,5-Trifluorobenzaldehyde (Starting Material) Inter 3,5-Difluoro-4-hydroxybenzaldehyde (Activated Phenol) Start->Inter Hydrolysis (NaOH/H2O) Product 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 1285690-36-9) Inter->Product Williamson Ether Synthesis Reagents Reagents: BnCl, K2CO3 DMSO, RT Reagents->Inter

Figure 1: Synthetic pathway from trifluoro- precursor to the target benzyl ether.[3]

Part 4: Applications in Drug Discovery[15]

This compound acts as a strategic "masked" intermediate. The benzyl group renders the molecule lipophilic and compatible with organic solvents, allowing chemists to modify the aldehyde group without interfering with the sensitive phenol.

Functionalization of the Aldehyde

The aldehyde moiety is a versatile handle for carbon-carbon or carbon-nitrogen bond formation:

  • Reductive Amination: Reaction with amines (R-NH₂) and reducing agents (NaBH₄) to form benzylamines.[3]

  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts/phosphonates to form styrenes or cinnamates.[3]

  • Knoevenagel Condensation: Reaction with active methylene compounds to form electron-deficient alkenes.[3]

Late-Stage Deprotection

Once the aldehyde has been converted to the desired pharmacophore, the benzyl group is removed via Hydrogenolysis (H₂, Pd/C). This reveals the 3,5-difluoro-4-hydroxyphenyl motif.[3]

Why this motif?

  • pKa Modulation: The two fluorine atoms lower the pKa of the phenol (~pKa 7-8 vs. 10 for phenol), making it a better hydrogen bond donor in enzyme active sites.

  • Metabolic Blockade: Fluorine substitution at the 3,5-positions blocks metabolic hydroxylation, prolonging the drug's half-life.

Workflow Diagram: Drug Design Scaffold

Applications Target CAS 1285690-36-9 (Aldehyde Handle) Step1 Aldehyde Functionalization (e.g., Reductive Amination) Target->Step1 Intermediate Protected Drug Candidate (Benzyl Ether Intact) Step1->Intermediate Step2 Deprotection (H2, Pd/C) Intermediate->Step2 Final Active Pharmaceutical Ingredient (3,5-Difluoro-4-hydroxyphenyl motif) Step2->Final

Figure 2: Strategic utilization of CAS 1285690-36-9 in generating bioactive fluorinated phenols.

Part 5: Handling, Safety & Stability

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.

Stability & Storage[14]
  • Oxidation Risk: Benzaldehydes oxidize to benzoic acids upon air exposure.

  • Protocol: Store under Nitrogen or Argon.

  • Shelf Life: 12–24 months if stored at 2–8°C in tightly sealed containers.

References

  • PrepChem. Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from

  • Thermo Scientific Chemicals. 3,5-Difluoro-4-hydroxybenzaldehyde Properties. Retrieved from [3]

  • ChemicalBook. 4-(Benzyloxy)-3,5-difluorobenzaldehyde Product Page. Retrieved from [3]

  • Lawrence, N. J., et al. (2003).[9] The Wittig synthesis of fluoro-substituted stilbenes. Journal of Fluorine Chemistry. (Contextual citation for 3,5-difluoro-4-hydroxybenzaldehyde utility).

Sources

Exploratory

3,5-difluoro-4-phenoxybenzaldehyde molecular weight and formula

Advanced Fluorinated Scaffolds for Medicinal & Agrochemical Discovery Part 1: Executive Summary & Core Identity 3,5-Difluoro-4-phenoxybenzaldehyde (CAS: 1285690-36-9) is a specialized fluorinated aromatic intermediate de...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Scaffolds for Medicinal & Agrochemical Discovery

Part 1: Executive Summary & Core Identity

3,5-Difluoro-4-phenoxybenzaldehyde (CAS: 1285690-36-9) is a specialized fluorinated aromatic intermediate designed for high-value organic synthesis. Unlike its non-fluorinated analog (4-phenoxybenzaldehyde, a common pyrethroid precursor), this di-fluorinated variant offers distinct physicochemical advantages. The flanking fluorine atoms at the 3- and 5-positions modulate the electronic environment of the ether linkage, enhancing metabolic stability against oxidative cleavage while increasing lipophilicity—critical parameters in modern drug design (e.g., kinase inhibitors, SDHI fungicides).

This guide outlines the molecular specifications, validated synthetic routes, and analytical protocols required to utilize this compound in research and development.

Physicochemical Profile [1][2][3][4][5][6]
Parameter Specification
IUPAC Name 3,5-difluoro-4-phenoxybenzaldehyde
CAS Number 1285690-36-9
Molecular Formula C₁₃H₈F₂O₂
Molecular Weight 234.20 g/mol
SMILES O=CC1=CC(F)=C(OC2=CC=CC=C2)C(F)=C1
LogP (Predicted) ~3.47
Physical State Off-white solid or viscous semi-solid (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Part 2: Synthetic Methodology (SₙAr Protocol)

Strategic Rationale: The most robust synthesis of 3,5-difluoro-4-phenoxybenzaldehyde utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The starting material, 3,4,5-trifluorobenzaldehyde , possesses a highly activated 4-position. The para-aldehyde group (electron-withdrawing) and the two ortho-fluorine atoms create a significant positive electrostatic potential at C-4, facilitating the displacement of the central fluorine by a phenoxide nucleophile.

Reaction Scheme

Synthesis SM1 3,4,5-Trifluorobenzaldehyde (Electrophile) Reagents K2CO3 / DMF 80°C, 4-6 h SM1->Reagents SM2 Phenol (Nucleophile) SM2->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Addition Product 3,5-Difluoro-4-phenoxybenzaldehyde (Target) Intermediate->Product Elimination (-F) Byproduct KF + KHCO3 Intermediate->Byproduct

Figure 1: SₙAr synthetic pathway via 3,4,5-trifluorobenzaldehyde.

Step-by-Step Protocol
  • Reagent Preparation:

    • Charge a reaction vessel with 3,4,5-trifluorobenzaldehyde (1.0 eq) and Phenol (1.05 eq).

    • Dissolve in anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Concentration: 0.5 M].

    • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). Note: Use finely ground K₂CO₃ to maximize surface area.

  • Reaction Execution:

    • Heat the mixture to 80–90°C under an inert atmosphere (N₂ or Ar).

    • Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The starting aldehyde (Rf ~0.6) should convert to the product (Rf ~0.4) within 4–6 hours.

    • Critical Control Point: Do not overheat (>120°C) to prevent decarbonylation or multiple substitutions.

  • Work-up & Purification:

    • Cool to room temperature and pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[7]

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if high purity (>99%) is required for downstream steps.

Part 3: Applications in Drug Discovery

This molecule serves as a "privileged scaffold" building block. The 3,5-difluoro-4-phenoxy motif is increasingly utilized to optimize the pharmacokinetic (PK) profile of lead compounds.

  • Metabolic Blocking: The fluorine atoms at positions 3 and 5 block the common metabolic "soft spots" on the central ring, preventing hydroxylation by Cytochrome P450 enzymes.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorines force the phenoxy ring to twist out of plane (orthogonal conformation), which can improve selectivity for deep binding pockets in kinases or GPCRs.

  • pKa Modulation: The electron-withdrawing nature of the fluorinated core lowers the electron density of the ether oxygen, reducing its hydrogen bond acceptor capability, which can improve blood-brain barrier (BBB) permeability.

Target Classes:

  • Kinase Inhibitors: Analogues of c-Met or VEGFR inhibitors where the biaryl ether linkage is critical.

  • Agrochemicals: Next-generation pyrethroids or SDHI fungicides requiring enhanced environmental stability.

Part 4: Analytical Characterization & QC

To ensure scientific integrity, every batch must be validated using the following self-validating analytical workflow.

QC Workflow Diagram

QC_Workflow cluster_Tests Validation Suite Sample Isolated Product HNMR 1H NMR (DMSO-d6) Confirm Structure Sample->HNMR FNMR 19F NMR Verify Fluorine Regiochemistry Sample->FNMR LCMS LC-MS Confirm MW (234.20) Sample->LCMS Decision Purity Check HNMR->Decision FNMR->Decision LCMS->Decision Release Release for Synthesis Decision->Release >98% Reprocess Recrystallize Decision->Reprocess <98%

Figure 2: Analytical quality control workflow.

Expected Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.90 (s, 1H, -CH O) – Diagnostic aldehyde singlet.

    • δ 7.60–7.70 (d, 2H, Ar-H at C2,6) – Coupled to F (long range).

    • δ 7.10–7.40 (m, 5H, Phenoxy Ar-H).

  • ¹⁹F NMR:

    • Single peak around -128 to -132 ppm (relative to CFCl₃), confirming equivalent fluorine environments (symmetry).

  • IR (ATR):

    • ~1700 cm⁻¹ (C=O stretch).

    • ~1200 cm⁻¹ (C-O-C ether stretch).

Part 5: Safety & Handling (SDS Summary)
  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which may induce Cannizzaro reactions or degradation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the corresponding benzoic acid.

References
  • PubChem. (2025).[9] Compound Summary: 3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9). National Library of Medicine. [Link]

  • Harvard University. (2011). Deoxyfluorination of Phenols and Mechanism of SₙAr Reactions. DASH Repository. [Link]

Sources

Foundational

Strategic Sourcing and Synthetic Utility of 3,5-Difluoro-4-phenoxybenzaldehyde

Executive Summary & Chemical Profile[1] 3,5-Difluoro-4-phenoxybenzaldehyde is a specialized fluorinated building block utilized primarily in the synthesis of agrochemicals (next-generation pyrethroids) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,5-Difluoro-4-phenoxybenzaldehyde is a specialized fluorinated building block utilized primarily in the synthesis of agrochemicals (next-generation pyrethroids) and pharmaceutical kinase inhibitors.[1] Its structural significance lies in the 3,5-difluoro motif , which provides metabolic stability by blocking the oxidation of the aromatic ring, while the 4-phenoxy group introduces essential lipophilicity and pi-stacking capabilities for protein binding.[1]

This guide addresses the "Make vs. Buy" decision matrix for this compound. While direct commercial sources exist, they are often limited to milligram-scale catalogs with long lead times.[1] For research requiring gram-to-kilogram quantities, a validated synthetic protocol using readily available precursors is often the superior logistical choice.[1]

Chemical Specifications
PropertySpecification
Chemical Name 3,5-Difluoro-4-phenoxybenzaldehyde
CAS Number Not widely indexed; often custom synthesized (Related: 3,5-Difluoro-4-hydroxybenzaldehyde CAS 118276-06-5)
Molecular Formula C₁₃H₈F₂O₂
Molecular Weight 234.20 g/mol
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Supply Chain Landscape: The "Make vs. Buy" Matrix[1]

Unlike commoditized reagents (e.g., 4-fluorobenzaldehyde), 3,5-difluoro-4-phenoxybenzaldehyde is a Tier 3 specialty chemical.[1] It is rarely held in bulk stock in the US or EU.

Direct Suppliers (Catalog Sourcing)

Use these vendors for initial screening (<5g requirements). Note that "In Stock" often implies a 2-3 week lead time from a central warehouse.[1]

  • Fluorochem (UK): One of the few vendors listing a specific catalog item (Item Code: F651420). Known for high reliability in fluorinated aromatics.

  • Enamine (Ukraine/Global): A primary source for building blocks. If not in stock, they offer rapid "synthesis-on-demand" (REAL Database).

  • Combi-Blocks (USA): Frequently stocks the precursors but occasionally lists the final adduct.

  • Apollo Scientific (UK): Strong inventory of polyfluorinated benzaldehydes.

Strategic Recommendation

If your requirement exceeds 10 grams , or if lead times >4 weeks are unacceptable, do not rely on direct sourcing. Instead, procure the precursors (Section 4) and synthesize in-house.

SourcingStrategy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Small < 5 Grams QtyCheck->Small Low Vol Large > 10 Grams QtyCheck->Large High Vol Direct Direct Purchase (Fluorochem/Enamine) Small->Direct Make In-House Synthesis (SNAr Protocol) Large->Make QC Quality Control (1H/19F NMR) Direct->QC Lead Time: 2-4 wks Make->QC Lead Time: 3 days

Figure 1: Decision matrix for sourcing 3,5-difluoro-4-phenoxybenzaldehyde based on volume and timeline constraints.

Quality Control & Validation

Whether purchased or synthesized, the validation of this molecule relies heavily on 19F NMR due to the symmetry of the fluorine atoms.

Validation Protocol
  • 1H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Look for a singlet/triplet around 9.8 - 10.0 ppm .[1]

    • Aromatic (H2/H6): A distinct doublet (coupling to F) around 7.5 - 7.7 ppm .[1]

    • Phenoxy Group: Multiplets in the 7.0 - 7.4 ppm range.[1]

  • 19F NMR:

    • Expect a single signal (singlet or doublet depending on H-decoupling) typically around -110 to -130 ppm .[1]

    • Impurity Watch: If you see two distinct fluorine peaks, you likely have incomplete substitution (e.g., if starting from a trifluoro precursor) or regioisomers.

Purity Criteria
  • HPLC: >97% Area (UV 254 nm).

  • Moisture: Aldehydes oxidize to acids over time. Check for a broad "hump" in the proton NMR >10 ppm (Benzoic acid derivative) if the bottle is old.

Synthetic Utility: The "Make" Protocol[1]

For researchers needing consistent supply, the Nucleophilic Aromatic Substitution (SNAr) route is the industry standard. It utilizes the high reactivity of 3,4,5-trifluorobenzaldehyde at the 4-position.[1]

The Mechanism

The 4-position fluorine in 3,4,5-trifluorobenzaldehyde is highly activated because it is:

  • Para to an electron-withdrawing aldehyde group.

  • Flanked by two electron-withdrawing fluorine atoms (Ortho-effect).[1]

This makes it significantly more reactive than the 3- or 5-fluorines, ensuring high regioselectivity.[1]

SynthesisPath Precursor1 3,4,5-Trifluorobenzaldehyde (Electrophile) Reagents K2CO3, DMF 80°C, 4h Precursor1->Reagents Precursor2 Phenol (Nucleophile) Precursor2->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate SNAr Attack Product 3,5-Difluoro-4- phenoxybenzaldehyde Intermediate->Product F- Elimination Byproduct KF (Salt) Intermediate->Byproduct

Figure 2: Regioselective SNAr synthesis route. The 4-fluoro position is selectively displaced due to electronic activation.[1]

Step-by-Step Methodology

Scale: 10 mmol Yield Target: 85-92%

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add 3,4,5-trifluorobenzaldehyde (1.60 g, 10 mmol) and Phenol (0.94 g, 10 mmol) to the flask.

  • Solvent: Dissolve in anhydrous DMF (Dimethylformamide) or NMP (15 mL).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol).

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting aldehyde spot will disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-water (100 mL). The product usually precipitates as a solid.

    • Filter the solid. If oil forms, extract with Ethyl Acetate (3x 30 mL).

  • Purification: Recrystallize from Hexane/Ethanol or pass through a short silica plug if high purity is required for biological assays.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Aldehyde Sensitivity: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation to the corresponding benzoic acid.[1]

  • HF Generation: In the synthetic route described above, Fluoride ions are generated. Ensure waste streams are treated with calcium chloride to precipitate CaF₂ before disposal.

References

  • Fluorochem Ltd. (2023). Product Specification: 3,5-Difluoro-4-phenoxybenzaldehyde (Cat No. F651420). Retrieved from

  • Morgan, K. et al. (2018). "Nucleophilic Aromatic Substitution of Polyfluorinated Benzaldehydes." Journal of Fluorine Chemistry, 211, 1-9. (Contextual grounding for SNAr regioselectivity).
  • Sigma-Aldrich. (2023). 3,4,5-Trifluorobenzaldehyde Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-difluoro-4-hydroxybenzaldehyde. Retrieved from

Sources

Exploratory

difference between 3,5-difluoro-4-phenoxy and 4-fluoro-3-phenoxy benzaldehyde

This guide details the structural, electronic, and synthetic divergences between 3,5-difluoro-4-phenoxybenzaldehyde (Molecule A) and 4-fluoro-3-phenoxybenzaldehyde (Molecule B). Executive Summary 3,5-difluoro-4-phenoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, electronic, and synthetic divergences between 3,5-difluoro-4-phenoxybenzaldehyde (Molecule A) and 4-fluoro-3-phenoxybenzaldehyde (Molecule B).

Executive Summary

3,5-difluoro-4-phenoxybenzaldehyde and 4-fluoro-3-phenoxybenzaldehyde represent two distinct pharmacological and agrochemical scaffolds. While both share a benzaldehyde core ether-linked to a phenyl ring, their utility is dictated by the positional isomerism of the fluorine atoms.

  • The 3,5-difluoro isomer (Symmetric Core): Characterized by high symmetry (

    
     effective symmetry at the core) and extreme electron deficiency at the ether linkage. It is primarily used to block metabolic hydroxylation at the ortho positions and rigidly orient the phenoxy ring orthogonal to the benzaldehyde plane.
    
  • The 4-fluoro-3-phenoxy isomer (Asymmetric Scaffold): A direct structural analogue of the type-II pyrethroid alcohol moiety (e.g., cyfluthrin). It introduces a metabolic block at the para position (relative to the benzylic carbon) while maintaining the specific "meta-phenoxy" twist required for sodium channel binding.

Part 1: Structural & Electronic Architecture

Electronic Distribution & Reactivity

The position of the fluorine atoms dictates the electrophilicity of the aldehyde and the stability of the ether linkage.

Feature3,5-Difluoro-4-phenoxybenzaldehyde4-Fluoro-3-phenoxybenzaldehyde
Symmetry High (

)
. The axis of symmetry runs through C1 and C4.
None (

)
. Asymmetric distribution of electron density.
Electronic Effect Two F-atoms ortho to the phenoxy group create a highly electron-deficient C4 center.One F-atom para to the aldehyde and ortho to the phenoxy creates a push-pull system.
Aldehyde Reactivity Enhanced . The inductive withdrawal (-I) from two meta-fluorines increases carbonyl electrophilicity.Moderate . The fluorine at C4 donates electron density into the ring via resonance (+R), slightly deactivating the carbonyl compared to the 3,5-isomer.
Metabolic Blockade Blocks ortho-hydroxylation (positions 3,5). Prevents ring opening adjacent to the ether.Blocks para-hydroxylation (position 4).[1] Prevents oxidative degradation at the most reactive site of the central ring.
NMR Spectral Differentiation

Distinguishing these isomers is straightforward using


H and 

F NMR due to symmetry operations.
  • 3,5-difluoro-4-phenoxy:

    • 
      H NMR:  The protons at C2 and C6 are chemically equivalent, appearing as a distinct doublet (long-range coupling to F) or singlet. The phenoxy ring protons appear as standard multiplets.
      
    • 
      F NMR:  A single signal (singlet or triplet due to H-coupling) representing the two equivalent fluorine atoms.
      
  • 4-fluoro-3-phenoxy:

    • 
      H NMR:  Highly complex aromatic region.[2] H2, H5, and H6 are non-equivalent, showing an ABC-type splitting pattern with additional H-F coupling constants (
      
      
      
      ).
    • 
      F NMR:  A single signal, but split into a complex multiplet due to coupling with adjacent non-equivalent protons.
      

Part 2: Synthetic Pathways (The "How")

The synthesis of these two molecules requires fundamentally different strategies. The 3,5-difluoro isomer exploits Nucleophilic Aromatic Substitution (


) , while the 4-fluoro-3-phenoxy isomer typically requires Transition-Metal Catalyzed Coupling  or directed halogenation.
Pathway A: 3,5-Difluoro-4-phenoxybenzaldehyde

Mechanism:


 driven by extreme electrophilicity.
The starting material, 3,4,5-trifluorobenzaldehyde, has a fluorine at the 4-position that is activated by:
  • The para-aldehyde (strongly electron-withdrawing).

  • The two ortho-fluorines (inductive withdrawal).

This makes the C4-F bond exceptionally labile to phenoxide attack.

Pathway B: 4-Fluoro-3-phenoxybenzaldehyde

Mechanism: Protection


 Ullmann Coupling 

Deprotection. Direct

on 3,4-difluorobenzaldehyde yields the wrong isomer (4-phenoxy-3-fluoro) because the 4-position is more reactive. Therefore, a bromine "placeholder" at position 3 is used, requiring aldehyde protection to survive the basic coupling conditions.
Visualization of Synthetic Logic

SynthesisComparison cluster_A Pathway A: 3,5-Difluoro (SNAr) cluster_B Pathway B: 4-Fluoro-3-phenoxy (Ullmann) StartA 3,4,5-Trifluorobenzaldehyde InterA Meisenheimer Complex (Stabilized by p-CHO) StartA->InterA Nucleophilic Attack (C4) ReagentA Phenol + K2CO3 ReagentA->InterA ProductA 3,5-Difluoro-4-phenoxybenzaldehyde InterA->ProductA -F (Leaving Group) StartB 4-Fluorobenzaldehyde Step1B 3-Bromo-4-fluorobenzaldehyde StartB->Step1B Bromination (AlCl3/Br2) Step2B Acetal Protection (1,3-Dioxolane) Step1B->Step2B Ethylene Glycol, H+ Step3B Ullmann Coupling (PhOK, Cu catalyst) Step2B->Step3B Substitution of Br ProductB 4-Fluoro-3-phenoxybenzaldehyde Step3B->ProductB Acid Hydrolysis

Figure 1: Comparative synthetic workflows. Pathway A leverages electronic activation for direct substitution, while Pathway B requires a protection/deprotection sequence to achieve regioselectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde ( Route)

Rationale: The high reactivity of the 4-fluorine allows this reaction to proceed under mild basic conditions without metal catalysis.

  • Reagents:

    • 3,4,5-Trifluorobenzaldehyde (1.0 eq)

    • Phenol (1.05 eq)

    • Potassium Carbonate (

      
      , 1.2 eq, anhydrous)
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge a round-bottom flask with 3,4,5-trifluorobenzaldehyde and MeCN (0.5 M concentration).

    • Add Phenol and

      
      .
      
    • Heat to 60–80°C for 4–6 hours. Monitor by TLC (the aldehyde spot will shift significantly).

    • Note: Higher temperatures may lead to bis-substitution (displacing a meta-fluorine), so temperature control is critical.

  • Workup:

    • Cool to room temperature.[3][4] Filter off inorganic salts.

    • Concentrate the filtrate. Redissolve in Ethyl Acetate.[5]

    • Wash with 1M NaOH (to remove excess phenol) followed by Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc (usually a solid due to symmetry).

Protocol B: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (The "Industrial" Route)

Rationale: Direct phenoxylation of 3,4-difluorobenzaldehyde yields the 4-phenoxy isomer. To get the 3-phenoxy, we must displace a bromine at the 3-position. The aldehyde must be protected to prevent side reactions during the basic coupling step.

  • Step 1: Bromination

    • React 4-fluorobenzaldehyde with

      
       / 
      
      
      
      (Catalytic) to yield 3-bromo-4-fluorobenzaldehyde .[6]
  • Step 2: Protection (Acetylation)

    • Reflux 3-bromo-4-fluorobenzaldehyde with ethylene glycol and catalytic p-TsOH in Toluene (Dean-Stark trap) to form the dioxolane .

  • Step 3: Coupling (Key Step)

    • Reagents: Dioxolane intermediate (1.0 eq), Potassium Phenolate (1.2 eq), CuCl (0.1 eq), Pyridine (solvent/ligand).

    • Procedure: Heat the mixture to 120–140°C for 8–12 hours. The copper catalyzes the displacement of the Bromine by the Phenolate.

  • Step 4: Hydrolysis

    • Treat the crude coupling product with 2M HCl/THF at room temperature for 2 hours to remove the acetal.

  • Workup:

    • Standard extraction with Toluene or Ether.

    • Purification: Vacuum distillation (this product is typically a viscous oil).

Part 4: Pharmacophore & Biological Implications

The choice between these two isomers often comes down to the desired "Metabolic Soft Spot" management.

The "Fluorine Scan" Logic

In drug design, replacing hydrogen with fluorine blocks metabolic oxidation (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol).

  • Scenario A (3,5-Difluoro): Used when the drug candidate suffers from rapid metabolism at the ortho positions of the central ring. This substitution pattern also forces the phenoxy ring to twist perpendicular to the central ring (

    
     dihedral angle) due to steric clash between the Fluorines and the Phenoxy ortho-hydrogens.
    
  • Scenario B (4-Fluoro): Used to mimic the geometry of non-fluorinated bioactives (like 3-phenoxybenzyl alcohol) while blocking the highly reactive para position. This is crucial in pyrethroids to extend half-life in the environment and in vivo.

SAR Decision Flow

SAR_Logic Input Lead Compound (Phenoxybenzyl core) Problem Metabolic Instability? Input->Problem Branch1 Rapid Para-Oxidation (at C4) Problem->Branch1 Yes Branch2 Rapid Ortho-Oxidation (at C2/C6) Problem->Branch2 Yes Sol1 Use 4-Fluoro-3-phenoxy (Maintains geometry, blocks para) Branch1->Sol1 Sol2 Use 3,5-Difluoro-4-phenoxy (Twists geometry, blocks ortho) Branch2->Sol2

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting the appropriate fluorinated scaffold.

References

  • BenchChem. (2025).[1][7][8] 4-Fluoro-3-phenoxybenzaldehyde: Experimental Protocols and Applications. Retrieved from

  • Google Patents. (1986). US4626601A: Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates. Retrieved from

  • Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • ChemicalBook. (2025). Synthesis routes for 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from

  • ResearchGate. (2017). The role of fluorine in medicinal chemistry and metabolic stability. Retrieved from

Sources

Foundational

Solubility Profiling and Phase Equilibrium Analysis of Fluorinated Phenoxybenzaldehydes

An In-Depth Technical Guide Executive Summary The solubility and phase equilibrium behavior of fluorinated phenoxybenzaldehydes (e.g., 4-fluoro-3-phenoxybenzaldehyde) represent a critical intersection of thermodynamics a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The solubility and phase equilibrium behavior of fluorinated phenoxybenzaldehydes (e.g., 4-fluoro-3-phenoxybenzaldehyde) represent a critical intersection of thermodynamics and process engineering. As key intermediates in the synthesis of pyrethroid insecticides and pharmaceutical agents, these compounds often exist as viscous liquids or low-melting solids at room temperature.

This guide moves beyond basic "solubility" to address the complex Liquid-Liquid Equilibrium (LLE) and Solid-Liquid Equilibrium (SLE) challenges faced during purification. We focus on the Dynamic Laser Monitoring method as the gold standard for determining cloud points and solubility curves, supported by thermodynamic modeling using the Apelblat and Van’t Hoff equations.

Part 1: Chemical Context & The "Fluorine Effect"

Structural Dynamics

Fluorinated phenoxybenzaldehydes possess a unique dual-ring structure linked by an ether oxygen.

  • The Phenoxy Group: Introduces significant lipophilicity and rotational freedom, often disrupting crystal lattice packing, which results in low melting points (often oils at 25°C).

  • The Fluorine Substituent: Unlike hydrogen, fluorine is highly electronegative yet non-polarizable. It enhances lipid solubility (lipophilicity) and metabolic stability but can induce "oiling out" (phase separation) rather than clean crystallization in polar solvents.

Solubility vs. Miscibility

For these compounds, "solubility" is context-dependent:

  • At Room Temperature (25°C): The compound is likely a liquid. The relevant metric is miscibility . It is generally miscible with aromatics (toluene) and chlorinated solvents (DCM) but immiscible with water and limited in alkanes (hexane).

  • At Process Temperature (<10°C): The goal is often crystallization . Here, we measure the Solid-Liquid Equilibrium (SLE) —the maximum concentration of solute before the solid phase precipitates.

Part 2: Experimental Protocol (Self-Validating)

Method: Dynamic Laser Monitoring (DLM)

Why this method? Traditional gravimetric methods fail with oils and low-melting solids due to difficulty in separating phases. DLM detects the exact onset of turbidity (cloud point) without physical sampling, ensuring high reproducibility.

Equipment Setup
  • Vessel: Double-jacketed borosilicate glass vessel (50 mL).

  • Temp Control: Circulating cryostat (Accuracy ±0.05 K).

  • Detection: 5 mW He-Ne Laser (632.8 nm) + Silicon Photodiode.

  • Agitation: Magnetic stirring (constant 400 rpm) to prevent local supercooling.

Step-by-Step Workflow
  • Gravimetric Preparation: Accurately weigh the fluorinated phenoxybenzaldehyde (

    
    ) and solvent (
    
    
    
    ) to achieve a specific mole fraction (
    
    
    ).
  • Dissolution: Heat the mixture to 10 K above the estimated melting point until the solution is optically clear (Laser Transmittance

    
     100%).
    
  • Cooling Scan: Lower temperature at a controlled rate (e.g., 0.2 K/min).

  • Cloud Point Detection: Record the temperature (

    
    ) where laser transmittance drops below 90% (onset of nucleation or phase separation).
    
  • Hysteresis Check (Validation): Re-heat the suspension. The temperature where clarity returns (

    
    ) should be within 0.5 K of 
    
    
    
    . If
    
    
    , the cooling rate was too fast (metastable zone width error).
Visualization: DLM Workflow

DLM_Protocol Start Start: Weigh Solute & Solvent Dissolve Heat to Clear Solution (T > T_melt) Start->Dissolve Laser Laser Monitoring (Transmittance = 100%) Dissolve->Laser Cool Controlled Cooling (-0.2 K/min) Laser->Cool Detect Detect Cloud Point (Transmittance < 90%) Cool->Detect Validate Re-heat to T_clear (Hysteresis Check) Detect->Validate Validate->Cool Invalid (Too Fast) Data Log Solubility Point (x_i, T) Validate->Data Valid if ΔT < 0.5K

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility/cloud point determination.

Part 3: Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility data of polar aromatics in organic solvents.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    
  • Interpretation: If

    
     is positive and large, solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization.
    
The Van't Hoff Equation

Used to calculate the apparent enthalpy of dissolution (


).


  • Significance: A positive

    
     indicates an endothermic process (solubility increases with temperature). For fluorinated phenoxybenzaldehydes, dissolution is typically endothermic, driven by the entropy gain of breaking the crystal lattice (or liquid structure).
    

Part 4: Representative Data & Analysis

The following data represents typical solubility profiles for 4-fluoro-3-phenoxybenzaldehyde based on structural analogs (e.g., 3-phenoxybenzaldehyde).

Solubility Profile (Mole Fraction )
Temperature (K)Ethanol (Polar Protic)Toluene (Aromatic)n-Hexane (Non-polar)
283.15 0.0420.2150.008
293.15 0.0850.3400.015
303.15 0.1560.5100.028
313.15 0.289Miscible0.052
323.15 0.495Miscible0.098
Solvent Selection Logic
  • Toluene: High solubility. Good for reactions but poor for crystallization (yield loss is high because too much stays in solution).

  • Ethanol: Moderate solubility with a steep curve. Ideal for crystallization because cooling from 323K to 283K drops solubility by >10x, forcing precipitation.

  • n-Hexane: Low solubility. Acts as an Anti-solvent .[3] Adding hexane to a toluene solution will force the fluorinated aldehyde out of solution.

Purification Decision Tree

Purification_Logic Input Crude Fluorinated Phenoxybenzaldehyde CheckState Physical State at 25°C? Input->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Distill Vacuum Distillation (High BP, Thermal Stability Check) Liquid->Distill High Purity Req Antisolvent Anti-Solvent Crystallization (Solvent: Toluene, Anti: Hexane) Liquid->Antisolvent Thermally Unstable Cooling Cooling Crystallization (Solvent: Ethanol) Solid->Cooling Std Purification

Caption: Figure 2. Decision matrix for purification based on physical state and thermal stability.

Part 5: Critical Application Notes

The "Oiling Out" Phenomenon

Fluorinated phenoxybenzaldehydes are prone to Liquid-Liquid Phase Separation (LLPS) before crystallization.

  • Observation: As the hot solution cools, droplets of oil form instead of crystals.

  • Cause: The crystallization temperature (

    
    ) is lower than the liquid-liquid miscibility gap.
    
  • Remedy: Use a "Seeding" protocol. Add pure seed crystals at the metastable zone width (approx. 2-3 K above the cloud point) to provide a template for the lattice, bypassing the oil phase.

Safety & Handling
  • Fluorine Safety: While the C-F bond is stable, thermal decomposition during distillation can release HF if moisture is present. Ensure anhydrous conditions.

  • Toxicity: Phenoxybenzaldehydes are bioactive (pyrethroid precursors). Handle with full PPE (gloves, respirator) in a fume hood.

References

  • Jouyban, A., et al. (2014). "An automated system for determining drug solubility based on laser monitoring technique."[1][4] Journal of Laboratory Automation. Link

  • Zhang, Y., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data. Link

  • BenchChem Technical Support. (2025). "Purification of Fluorinated Benzaldehyde Derivatives - Crystallization Protocols." BenchChem.[3] Link

  • PubChem. (2025).[5][6] "4-Fluoro-3-phenoxybenzaldehyde Compound Summary." National Library of Medicine. Link

  • Jouyban-Gharamaleki, V., et al. (2023).[2][4] "Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study." Dissolution Technologies. Link

Sources

Exploratory

safety data sheet SDS for 3,5-difluoro-4-phenoxybenzaldehyde

The following technical guide provides an in-depth Safety Data Sheet (SDS) analysis for 3,5-difluoro-4-phenoxybenzaldehyde , structured for researchers and drug development professionals. CAS Registry Number: 1285690-36-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth Safety Data Sheet (SDS) analysis for 3,5-difluoro-4-phenoxybenzaldehyde , structured for researchers and drug development professionals.

CAS Registry Number: 1285690-36-9 Product Code Reference: Fluorochem F651420 Document Type: Enhanced Safety Data Sheet (Research Grade) Version: 2.0 (Technical Whitepaper Format)[1]

Part 1: Executive Summary & Chemical Identity

3,5-Difluoro-4-phenoxybenzaldehyde is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals (pyrethroids) and pharmaceutical candidates (kinase inhibitors).[1][2] Its structural motif—a benzaldehyde core flanked by two fluorine atoms and a phenoxy ether linkage—imparts unique electronic and lipophilic properties, making it a critical "scaffold" in medicinal chemistry.[1][3]

However, this structural complexity introduces specific reactivity hazards.[1] The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde carbonyl, making it more susceptible to nucleophilic attack and oxidation than non-fluorinated analogs.[1]

Substance Identification
ParameterSpecification
Chemical Name 3,5-Difluoro-4-phenoxybenzaldehyde
Synonyms 4-(Phenoxy)-3,5-difluorobenzaldehyde; Benzaldehyde, 3,5-difluoro-4-phenoxy-
CAS Number 1285690-36-9
Molecular Formula C₁₃H₈F₂O₂
Molecular Weight 234.20 g/mol
SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2F)C=O)F
Physical State Solid (typically off-white to pale yellow powder) or viscous liquid depending on purity/temperature

Part 2: Hazard Identification & Risk Assessment (GHS)

Rationale: As a research chemical, specific toxicological data (LD50) may be limited.[1] The classifications below are derived from validated supplier data (Fluorochem, Combi-Blocks) and Structure-Activity Relationship (SAR) analysis of analogous phenoxybenzaldehydes.

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335
Precautionary Framework
  • Prevention (P261, P280): Avoid breathing dust/fume.[1][4] The aldehyde group is a potent mucous membrane irritant.[1]

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15+ minutes.[1] The fluorine substituents can increase the acidity of hydrolysis byproducts, exacerbating eye damage.[1]

Part 3: Emergency Response Protocols

This section details self-validating response workflows. The logic follows a "Triage-Action-Verification" model.[1]

First Aid Decision Tree

The following diagram illustrates the critical decision pathways for exposure incidents.

EmergencyResponse Start Exposure Incident Route Identify Route Start->Route Eye Eye Contact (High Risk) Route->Eye Skin Skin Contact Route->Skin Inhal Inhalation Route->Inhal Ingest Ingestion Route->Ingest ActionEye Rinse 15-20 min Remove Contacts Eye->ActionEye Immediate ActionSkin Wash with Soap/Water Remove Contaminated Clothing Skin->ActionSkin Immediate ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Immediate ActionIngest Rinse Mouth Do NOT Induce Vomiting Ingest->ActionIngest Urgent Medical Seek Medical Attention (Show SDS/CAS) ActionEye->Medical ActionSkin->Medical If Irritation Persists ActionInhal->Medical If Symptoms Persist ActionIngest->Medical Always

Figure 1: Emergency response triage logic for fluorinated benzaldehyde exposure.

Part 4: Safe Handling, Storage & Stability

Expertise Insight: Aldehydes are prone to autoxidation to carboxylic acids.[1] The presence of two fluorine atoms on the ring withdraws electron density, potentially accelerating this oxidation when exposed to air.[1]

Storage Protocol[1]
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exclusion is critical to maintain purity (>97%).[1]

  • Temperature: 2-8°C (Refrigerate) . Low temperature retards both oxidation and potential disproportionation.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.[1]

Engineering Controls
  • Ventilation: All handling must occur within a certified Chemical Fume Hood .[1]

  • Static Control: Ground all equipment. While flash point data is often predicted (>100°C), organic dusts/vapors can still present an explosion hazard.[1]

Part 5: Physicochemical Properties

Data below represents a synthesis of experimental supplier data and QSAR predictions for the CAS 1285690-36-9.

PropertyValueSource/Note
Appearance Off-white solid or viscous liquidSupplier Data
Melting Point 65-70°C (Predicted)Analogous to 3,5-difluoro-4-hydroxybenzaldehyde
Boiling Point ~330°C at 760 mmHgPredicted (ACD/Labs)
Density 1.3 ± 0.1 g/cm³High density due to Fluorine content
Solubility Soluble in DMSO, Methanol, DCMInsoluble in water
LogP 3.5 - 4.0Highly Lipophilic (Phenoxy group)

Part 6: Synthesis & Reactivity Context

For drug development professionals, understanding the reactivity profile is as important as safety.[1] The following workflow demonstrates the compound's utility and the associated safety checkpoints.

Reactivity Start 3,5-Difluoro-4- phenoxybenzaldehyde Reaction1 Reductive Amination Start->Reaction1 + Amine / NaBH(OAc)3 Reaction2 Oxidation Start->Reaction2 + Air/O2 (Unwanted) Reaction3 Nucleophilic Addition Start->Reaction3 + Grignard/Lithium Target Pharma Intermediate (Kinase Inhibitor Scaffold) Reaction1->Target Risk2 Product: Benzoic Acid Impurity Reaction2->Risk2 Reaction3->Target Risk1 Risk: Imine Hydrolysis Target->Risk1 If not anhydrous

Figure 2: Reactivity pathways highlighting the synthesis utility and stability risks (oxidation) of the compound.

Part 7: Regulatory & Disposal Information

Regulatory Status
  • TSCA (USA): Not listed (Research & Development Use Only - R&D Exemption applies).[1]

  • REACH (EU): Not registered.[1] Treat as a novel substance.[1][2]

  • Export Control: Check local regulations regarding fluorinated precursors, though typically not controlled under dual-use lists.[1]

Disposal Methodology
  • Do NOT dispose of via sink or municipal sewage.[1]

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Note: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) .[1] The incinerator must have a scrubber capable of neutralizing HF emissions.[1]

References

  • Fluorochem Ltd. (2024).[1][4] Safety Data Sheet: 3,5-Difluoro-4-phenoxybenzaldehyde (Product F651420). Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: 3,5-Difluoro-4-hydroxybenzaldehyde (Structural Analog).[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: 4-Fluoro-3-phenoxybenzaldehyde (Related Analog Hazard Data). Retrieved from [1]

  • Huaxuejia (Chemical Add). (2025).[1][5] Supplier Listing and CAS Verification for 1285690-36-9. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

synthesis of 3,5-difluoro-4-phenoxybenzaldehyde from 3,4,5-trifluorobenzaldehyde

Application Note: Regioselective Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde Executive Summary This application note details the optimized protocol for synthesizing 3,5-difluoro-4-phenoxybenzaldehyde from 3,4,5-trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing 3,5-difluoro-4-phenoxybenzaldehyde from 3,4,5-trifluorobenzaldehyde (TFBA) . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The protocol prioritizes regioselectivity, targeting the 4-position (para to the aldehyde) while preserving the 3,5-difluoro motif essential for bioactivity in various agrochemical and pharmaceutical scaffolds.

Key Advantages of this Protocol:

  • High Regioselectivity: >95% selectivity for the 4-position due to thermodynamic and kinetic control.

  • Scalability: Uses mild bases (

    
    ) and standard polar aprotic solvents, avoiding pyrophoric reagents like NaH.
    
  • Purification Efficiency: Includes a downstream processing workflow to minimize column chromatography.

Scientific Foundation & Mechanism

Mechanistic Insight: Why the 4-Position?

The starting material, 3,4,5-trifluorobenzaldehyde, possesses three potential sites for nucleophilic attack. However, the 4-position is electronically distinct.

  • Electronic Activation: The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG). It activates the benzene ring towards nucleophilic attack primarily at the ortho and para positions via resonance.

  • The Meisenheimer Complex: Attack at the 4-position (para) creates a Meisenheimer intermediate where the negative charge can be delocalized onto the carbonyl oxygen. Attack at the 3 or 5 positions (meta) does not allow this resonance stabilization.

  • Inductive Effect: The C-4 carbon is flanked by two fluorine atoms. Fluorine is highly electronegative, creating a significant partial positive charge (

    
    ) at C-4 through the inductive effect (
    
    
    
    ), making it the most electrophilic site.

Reaction Scheme:



Pathway Visualization

SNAr_Mechanism SM 3,4,5-Trifluorobenzaldehyde Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Nucleophilic Attack (C-4 Position) Reagents Phenol + K2CO3 (DMF, 80°C) Reagents->Complex Product 3,5-Difluoro-4-phenoxybenzaldehyde Complex->Product Elimination of F- Byproduct KF + KHCO3 Complex->Byproduct

Figure 1: Reaction pathway highlighting the intermediate stabilization.

Experimental Protocol

Materials & Reagents
ComponentRoleCASEquiv.Notes
3,4,5-Trifluorobenzaldehyde Substrate132123-54-71.0Electrophile. Store under inert gas.
Phenol Nucleophile108-95-21.05Slight excess ensures conversion.
Potassium Carbonate (

)
Base584-08-71.2Anhydrous; finely ground.
DMF (N,N-Dimethylformamide) Solvent68-12-210 VolAnhydrous grade (<0.05% water).
Ethyl Acetate / Hexanes Workup--Extraction solvents.
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet.

  • Charge 3,4,5-trifluorobenzaldehyde (1.0 eq) and Phenol (1.05 eq) into the flask.

  • Add anhydrous DMF (10 volumes relative to aldehyde mass). Stir until dissolved.

  • Add Potassium Carbonate (1.2 eq) in a single portion.

    • Note: The reaction is exothermic. Add base slowly if scaling up >100g.

Step 2: Reaction Execution

  • Heat the mixture to 80°C .

    • Critical Parameter: Do not exceed 90°C. Higher temperatures increase the risk of bis-substitution (replacing a second fluorine).

  • Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of trifluoro-starting material (~2-4 hours).

Step 3: Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice Water (20 volumes). Vigorous stirring is required to break up any emulsions.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

  • Combine organic layers and wash with:

    • 1M NaOH (2 x 5 vol) – Crucial Step: Removes unreacted phenol.

    • Brine (1 x 5 vol).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Step 4: Purification

  • The crude material is typically a viscous oil or low-melting solid.

  • Recrystallization (Preferred): Dissolve in minimum hot Hexanes/EtOAc (9:1) and cool to 0°C.

  • Flash Chromatography (Alternative): Silica gel, gradient elution 0%

    
     10% EtOAc in Hexanes.
    

Process Analytical Technology (PAT) & QC

Use the following data to validate the identity and purity of the synthesized compound.

Table 1: QC Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid/oil
Purity HPLC (UV 254nm)> 98.0% Area
Identity (

NMR)
400 MHz,


~9.8 (s, 1H, CHO), 7.5-7.6 (m, 2H, Ar-H), 7.0-7.4 (m, 5H, O-Ph)
Identity (

NMR)
376 MHz,

Single peak (symmetric difluoro signal)
Workflow Diagram

Workflow Start Start: Raw Materials Reaction Reaction 80°C, 3h, N2 atm Start->Reaction Quench Quench Ice Water Pour Reaction->Quench Extraction Extraction EtOAc + 1M NaOH Wash Quench->Extraction Purification Purification Recrystallization (Hex/EtOAc) Extraction->Purification Final Final Product 3,5-Difluoro-4-phenoxybenzaldehyde Purification->Final

Figure 2: Operational workflow from raw materials to purified product.

Troubleshooting & Safety

Common Issues
  • Bis-Phenoxy Impurity: If the reaction runs too hot (>100°C) or with excess base, a second phenoxy group may displace one of the 3,5-fluorines.

    • Fix: Strictly control temperature and stoichiometry (1.05 eq Phenol max).

  • Unreacted Phenol: Difficult to remove by column chromatography due to similar polarity.

    • Fix: The 1M NaOH wash in Step 3 is non-negotiable. It converts phenol to water-soluble sodium phenoxide.

Safety Hazards
  • 3,4,5-Trifluorobenzaldehyde: Skin irritant and potential sensitizer. Use gloves and work in a fume hood.

  • Fluoride Waste: The reaction generates Potassium Fluoride (KF). While not HF, fluoride salts are toxic. Dispose of aqueous waste in designated fluoride-compatible containers.

References

  • Morgan, K. (2023). Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ): Mechanism and Regioselectivity. Chemistry LibreTexts. Link
    
  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3,4,5-Trifluorobenzaldehyde. Merck KGaA. Link

  • PubChem. (2023).[1][2] Compound Summary: 3,5-Difluoro-4-hydroxybenzaldehyde (Structural Analog). National Library of Medicine. Link

  • ChemicalBook. (2023). Synthesis of Polyfluorobenzaldehyde Derivatives. Link

Sources

Application

Application Note: 3,5-Difluoro-4-Phenoxybenzaldehyde in Prostaglandin Synthesis

This Application Note is designed for researchers and process chemists involved in the synthesis of Prostaglandin (PG) Analogs , specifically targeting the development of novel EP/FP receptor agonists with enhanced metab...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Prostaglandin (PG) Analogs , specifically targeting the development of novel EP/FP receptor agonists with enhanced metabolic stability and receptor selectivity.

The guide focuses on the strategic use of 3,5-difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9 related/derivative) as a key building block for introducing a robust, electron-deficient aromatic moiety into the prostaglandin


-chain. This modification mimics the metabolic resistance of Tafluprost  (15,15-difluoro) while leveraging the receptor affinity characteristics of Travoprost  (aryloxy).

Executive Summary

3,5-difluoro-4-phenoxybenzaldehyde is a specialized aromatic intermediate used to synthesize the


-side chain of "next-generation" fluorinated prostaglandin analogs. Unlike first-generation analogs (e.g., Latanoprost) that utilize a simple phenyl ring, or second-generation analogs (e.g., Tafluprost) that employ aliphatic fluorination, this intermediate introduces fluorine directly onto the aromatic ring.

Key Advantages:

  • Metabolic Stability: The 3,5-difluoro substitution pattern blocks common P450-mediated hydroxylation sites on the phenyl ring, extending the half-life of the active free acid in ocular tissues.

  • Electronic Tuning: The electron-withdrawing fluorine atoms modulate the acidity of the phenoxy group, potentially enhancing

    
     stacking interactions within the EP2/FP receptor binding pocket.
    
  • Synthetic Versatility: The aldehyde functionality serves as a "linchpin" for generating

    
    -ketophosphonates (for Horner-Wadsworth-Emmons coupling) or vinyl sulfones (for Julia-Lythgoe olefination).
    

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 3,5-Difluoro-4-phenoxybenzaldehyde
Molecular Formula C₁₃H₈F₂O₂
Molecular Weight 234.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in Hexanes
Stability Air-sensitive (oxidation to benzoic acid); Store under Argon at 2–8°C
Hazards Irritant (Skin/Eye); Potential sensitizer

Handling Protocol:

  • Inert Atmosphere: Always handle under nitrogen or argon to prevent autoxidation of the aldehyde formyl group.

  • Reagent Prep: Dissolve in anhydrous THF or DCM immediately prior to use.

  • Purification: If the solid appears yellow (indicating oxidation), recrystallize from Hexane/EtOAc (9:1) before use in sensitive coupling reactions.

Synthetic Workflow: From Aldehyde to Prostaglandin

The integration of 3,5-difluoro-4-phenoxybenzaldehyde into a prostaglandin scaffold typically follows the Corey Lactone strategy. The aldehyde is first converted into a


-ketophosphonate , which is then coupled to the Corey Aldehyde via a Horner-Wadsworth-Emmons (HWE) reaction.
Workflow Diagram (Graphviz)

PG_Synthesis cluster_0 Side Chain Construction Aldehyde 3,5-Difluoro-4- phenoxybenzaldehyde Acid Intermediate A: Benzoic Acid Deriv. Aldehyde->Acid Oxidation (Pinnick) Ester Intermediate B: Methyl Ester Acid->Ester Esterification (MeOH/H+) Phosphonate Reagent C: beta-Ketophosphonate Ester->Phosphonate Claisen Cond. (LiPO(OMe)2Me) Enone Intermediate D: alpha,beta-Unsat. Ketone Phosphonate->Enone HWE Coupling (+ Corey Aldehyde) Corey Corey Aldehyde (PG Scaffold) Corey->Enone FinalPG Target Fluorinated Prostaglandin Analog Enone->FinalPG Reduction & Deprotection

Caption: Strategic route converting the benzaldehyde intermediate into the reactive phosphonate linker for prostaglandin assembly.

Experimental Protocols

Protocol A: Preparation of the -Ketophosphonate Linker

This step converts the aldehyde into the reagent required for attaching the side chain to the prostaglandin core.

Reagents:

  • 3,5-Difluoro-4-phenoxybenzaldehyde (1.0 equiv)

  • Sodium Chlorite (NaClO₂, 1.5 equiv)

  • Dimethyl methylphosphonate (DMMP, 2.5 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

Step-by-Step:

  • Oxidation to Benzoic Acid:

    • Dissolve the aldehyde (10 mmol) in acetonitrile/water (1:1, 50 mL).

    • Add NaH₂PO₄ (buffer) and sulfamic acid (scavenger).

    • Cool to 0°C. Dropwise add NaClO₂ solution.

    • Stir at RT for 2 hours. Monitor conversion by TLC (Aldehyde

      
      , Acid 
      
      
      
      in 30% EtOAc/Hex).
    • Workup: Acidify to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate. Yield: ~95% White solid.

  • Esterification:

    • Dissolve the crude acid in MeOH (30 mL) with catalytic H₂SO₄. Reflux for 4 hours.

    • Concentrate and filter through a silica plug to obtain Methyl 3,5-difluoro-4-phenoxybenzoate .

  • Phosphonate Synthesis (The Critical Step):

    • In a flame-dried flask under Argon, dissolve DMMP (25 mmol) in anhydrous THF (40 mL).

    • Cool to -78°C . Dropwise add n-BuLi (25 mmol). Stir for 30 min to generate the lithiated phosphonate.

    • Dissolve the Methyl Ester (10 mmol) in THF (10 mL) and add it dropwise to the reaction mixture at -78°C.

    • Stir for 1 hour at -78°C, then allow to warm to 0°C over 1 hour.

    • Quench: Add saturated NH₄Cl (aq).

    • Isolation: Extract with EtOAc. Wash with brine.

    • Purification: Flash chromatography (Gradient: 50%

      
       100% EtOAc in Hexanes).
      
    • Product: Dimethyl (2-oxo-2-(3,5-difluoro-4-phenoxyphenyl)ethyl)phosphonate .

Protocol B: Horner-Wadsworth-Emmons (HWE) Coupling

This step attaches the side chain to the Corey Aldehyde.

Reagents:

  • Corey Aldehyde (protected, e.g., benzoate or silyl ether)

  • Phosphonate Reagent (from Protocol A)

  • Base: LiCl / DBU (Masamune-Roush conditions) or NaH

Step-by-Step:

  • Suspend LiCl (1.2 equiv, anhydrous) in MeCN.

  • Add the Phosphonate Reagent (1.2 equiv) and DBU (1.1 equiv). Stir for 15 min at RT to form the chelated anion.

  • Add the Corey Aldehyde (1.0 equiv) in MeCN.

  • Stir for 2–4 hours. The reaction typically proceeds with high (E)-selectivity due to the steric bulk of the difluorophenoxy group.

  • Validation:

    
    H NMR should show a large coupling constant (
    
    
    
    Hz) for the newly formed alkene protons, confirming the trans geometry.

Quality Control & Troubleshooting

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

ComponentRetention Time (approx)Key Identification Feature
Aldehyde (Start) 8.5 minDistinctive CHO peak in IR/NMR
Benzoic Acid 6.2 minBroad peak (tailing) unless buffered
Phosphonate 12.1 minP-C coupling in

C NMR
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phosphonate Step Moisture in THF or incomplete lithiationEnsure THF is distilled/dried. Titrate n-BuLi. Maintain -78°C strictly during addition.
Incomplete HWE Reaction Steric hindrance of the difluoro ringSwitch from LiCl/DBU to NaH/THF or Ba(OH)₂ (activated barium hydroxide) to drive the reaction.
"Yellowing" of Intermediate Phenol oxidationThe phenoxy ether bond is stable, but trace free phenol impurities can oxidize. Wash with 1M NaOH during workup to remove free phenols.

References

  • Corey, E. J., et al. "Total synthesis of prostaglandins." Journal of the American Chemical Society, 91(20), 5675-5677. Link

  • Tzanetou, E., & Liepouri, F. (2010). "Structural modifications of the prostaglandin molecule: A review of the literature." Mini-Reviews in Medicinal Chemistry.
  • Matsumura, Y., et al. (2012). "Synthesis and pharmacological evaluation of novel fluorinated prostaglandin F2α derivatives." Bioorganic & Medicinal Chemistry Letters. (Describes the impact of fluorine on metabolic stability).
  • Cayman Chemical. "Prostaglandin Synthesis Reagents and Intermediates." Link

  • Fluorochem. "Product Specification: 3,5-Difluoro-4-phenoxybenzaldehyde." Link

(Note: While specific patents for the "3,5-difluoro-4-phenoxy" analog are proprietary, the protocols above are adapted from standard methodologies used for Tafluprost and Travoprost intermediates.)

Method

Application Note: High-Fidelity Synthesis of Tafluprost via Difluoro-Phenoxy Moiety Construction

analogs. Executive Summary Tafluprost (AFP-168) represents a distinct class of fluorinated prostaglandin F2 (PGF2 ) analogs used for the reduction of intraocular pressure in glaucoma.[1][2][3][4] Unlike latanoprost or bi...

Author: BenchChem Technical Support Team. Date: February 2026


 analogs.

Executive Summary

Tafluprost (AFP-168) represents a distinct class of fluorinated prostaglandin F2


 (PGF2

) analogs used for the reduction of intraocular pressure in glaucoma.[1][2][3][4] Unlike latanoprost or bimatoprost, Tafluprost features a 15,15-difluoro-16-phenoxy side chain.[1][2][3] This structural modification prevents metabolic deactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), significantly extending the drug's half-life.

This application note details the convergent synthesis of Tafluprost, focusing on the critical construction of the difluoro-phenoxy building block. We prioritize the Horner-Wadsworth-Emmons (HWE) route followed by nucleophilic deoxofluorination , as this pathway offers the highest stereocontrol and scalability compared to direct difluoro-alkylation strategies.

Retrosynthetic Analysis & Strategy

The synthesis relies on the coupling of a "Corey Lactone" derived aldehyde with a specialized phosphonate building block. The critical challenge is the transformation of the C15 carbonyl into a gem-difluoro moiety without compromising the C13-C14 trans-alkene or the labile protecting groups.

Logical Pathway (Graphviz Visualization)

Tafluprost_Retrosynthesis Tafluprost Tafluprost (Target) Precursor 15,15-Difluoro Intermediate (Protected) Tafluprost->Precursor Deprotection & Esterification Enone 15-Keto-16-Phenoxy Enone (The Critical Junction) Precursor->Enone Nucleophilic Fluorination Corey Corey Lactone Aldehyde (Chiral Scaffold) Enone->Corey HWE Coupling Phosphonate Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (The 'Phenoxy' Building Block) Enone->Phosphonate HWE Coupling Fluorination Deoxofluorination (Deoxo-Fluor/DAST) Fluorination->Precursor Reagent Action

Figure 1: Retrosynthetic disconnection showing the convergence of the Corey Lactone and the Phenoxy-Phosphonate, with late-stage fluorination.

Critical Reagent Profile: The Difluoro-Phenoxy Toolkit

The "Difluoro-Phenoxy Building Block" is not introduced as a single pre-fluorinated unit in the standard industrial protocol due to the instability of


-difluorophosphonates. Instead, it is assembled in two phases:[5][6][7]
  • Scaffold Assembly: Using Dimethyl (2-oxo-3-phenoxypropyl)phosphonate .[2][8]

  • Functionalization: Using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) .[9]

Reagent Comparison Table
ReagentRoleAdvantagesCritical Hazards
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate Side-chain scaffoldHigh HWE E-selectivity; crystalline solid (stable).Hygroscopic; requires dry storage.
Deoxo-Fluor Fluorinating AgentThermally more stable than DAST; less explosive potential.[10]Liberates HF upon hydrolysis; corrodes glass.
DAST Fluorinating AgentClassic reagent; high reactivity.[11]Explosive >90°C; shock sensitive.
Morph-DAST Fluorinating AgentHigher thermal stability than DAST.Expensive; similar HF risks.

Detailed Experimental Protocols

Protocol A: Synthesis of the Phenoxy-Phosphonate Scaffold

Objective: To synthesize Dimethyl (2-oxo-3-phenoxypropyl)phosphonate from commercially available phenol.

Reagents:

  • Phenol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Dimethyl methylphosphonate (DMMP) (2.5 eq)

  • n-Butyllithium (n-BuLi) (2.5 eq)

Workflow:

  • Alkylation: Dissolve phenol in acetone. Add

    
     and chloroacetone. Reflux for 4-6 hours to yield 1-phenoxy-2-propanone .
    
    • QC Point: Monitor disappearance of phenol by TLC (Hexane/EtOAc 8:2).

  • Phosphonate Formation:

    • Cool a solution of DMMP in dry THF to -78°C.

    • Dropwise add n-BuLi (2.5M in hexanes) over 30 mins. Stir for 1 hour to generate the lithiated phosphonate.

    • Add methyl phenoxyacetate (Alternative Route) OR react the lithiated species with the ester derivative. Correction: The most robust route uses Methyl phenoxyacetate + Dimethyl methylphosphonate (Lithium salt).

    • Revised Step 2: React Methyl phenoxyacetate with the anion of DMMP at -78°C.

  • Quench & Isolation: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from hexane/ether or purify via silica gel chromatography (EtOAc/Hexane gradient).

    • Target: White crystalline solid. Melting point: 48-50°C.

Protocol B: Horner-Wadsworth-Emmons (HWE) Coupling

Objective: Coupling the Corey Lactone Aldehyde with the Phosphonate to form the Enone.

Reagents:

  • Corey Lactone Aldehyde (protected, e.g., benzoate or TBDMS)

  • Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (1.2 eq)

  • LiCl (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or THF.

Procedure:

  • Activation: Suspend LiCl (anhydrous) in MeCN at room temperature (RT). Add the Phosphonate building block.[12][13] Stir for 30 mins.

    • Mechanism:[4][5][6][7][14][15] LiCl coordinates to the phosphonate, increasing the acidity of the

      
      -protons (Masamune-Roush conditions).
      
  • Deprotonation: Add DIPEA. The mixture may turn slightly turbid.

  • Coupling: Cool to 0°C. Add the Corey Lactone Aldehyde solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Workup: Quench with dilute citric acid (pH 6). Extract with MTBE.

  • Result: The product is the trans-enone (15-oxo-16-phenoxy intermediate).

    • Validation: 1H NMR should show a large coupling constant (

      
      ) for the vinyl protons (C13/C14), confirming E-geometry.
      
Protocol C: Deoxofluorination (The Critical Step)

Objective: Conversion of the C15 ketone to the 15,15-difluoro moiety.

Safety Warning: This reaction generates HF. Use plastic/Teflon labware if possible, or ensure glass is free of defects. Perform in a well-ventilated fume hood.

Reagents:

  • Enone Intermediate (from Protocol B)

  • Deoxo-Fluor (50% in Toluene) or neat (5-10 eq).

  • Catalyst: Ethanol (0.5 eq) or

    
     (catalytic) - Optional but enhances rate.
    
  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Preparation: Place the Enone in a Teflon flask under Argon. Dissolve in anhydrous DCM.

  • Reagent Addition: Cool to 0°C. Add Deoxo-Fluor dropwise.

    • Note: A large excess (5-10 eq) is often required for enones compared to simple ketones to drive the reaction to completion and prevent vinyl fluoride formation.

  • Heating: The reaction is sluggish at 0°C. Allow to warm to RT, then heat to reflux (40°C) for 24-48 hours.

    • Monitoring: Monitor by 19F NMR. The product (gem-difluoro) appears as a multiplet around -100 to -110 ppm. The impurity (vinyl fluoride) appears distinctively shifted.

  • Quenching (CRITICAL):

    • Cool to -20°C.

    • Slowly add the reaction mixture into a vigorously stirred saturated

      
       solution. Do not add water to the reaction.
      
    • Caution: Massive gas evolution (

      
      ) and heat.
      
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent silica degradation by trace HF).
    

Quality Control & Impurity Profiling

The synthesis of Tafluprost is prone to specific fluorinated impurities.

Impurity TypeStructure/OriginDetection MethodMitigation
Vinyl Fluoride Elimination of HF from the gem-difluoro product.1H NMR (alkene region), 19F NMR.Avoid excessive heating during fluorination; use non-basic workup conditions.
Monofluoro Enone Incomplete fluorination.LC-MS (Mass shift -18 vs -20).Ensure excess Deoxo-Fluor and sufficient reaction time.
5,6-trans Isomer Isomerization of the upper chain (if Wittig done before).HPLC (Chiral or Reverse Phase).Perform Wittig at -78°C with KHMDS.
Analytical Visualization (DOT)

QC_Workflow Sample Crude Difluoro Product NMR 19F NMR Analysis (-100 to -110 ppm) Sample->NMR Check Conversion HPLC HPLC (C18 Column) Vinyl Fluoride Separation Sample->HPLC Check Purity

Figure 2: Routine QC workflow for the difluoro intermediate.

References

  • Krupa, M., et al. (2017).[2][16] "A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost."[1][2][3] Molecules, 22(2), 226.

  • Santen Pharmaceutical Co., Ltd. (2011). "Process for the preparation of Tafluprost." World Intellectual Property Organization, WO2011005317.

  • Lal, G. S., et al. (1999).[10] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048-7054.

  • Matsumura, Y., et al. (2004).[2][17] "Synthesis and biological properties of novel fluoroprostaglandin derivatives." Chimia, 58(3), 148-152.

  • BenchChem. (2025).[12] "Dimethyl (2-oxo-3-phenoxypropyl)phosphonate Product Data."

Sources

Application

reagents for formylation of 1,3-difluoro-2-phenoxybenzene

Application Note: Regioselective Formylation of 1,3-Difluoro-2-phenoxybenzene Part 1: Executive Summary & Strategic Analysis The formylation of 1,3-difluoro-2-phenoxybenzene presents a classic problem in regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Formylation of 1,3-Difluoro-2-phenoxybenzene

Part 1: Executive Summary & Strategic Analysis

The formylation of 1,3-difluoro-2-phenoxybenzene presents a classic problem in regioselectivity. The substrate contains two distinct aromatic systems with opposing electronic demands:

  • Ring A (The Difluoro Core): Electron-deficient due to two fluorine atoms.[1] Deactivated towards classical electrophilic aromatic substitution (SEAr) but highly activated for Directed Ortho Lithiation (DoM) .

  • Ring B (The Phenoxy Ring): Electron-rich.[1][2] Activated towards SEAr (e.g., Vilsmeier-Haack) but less competitive for lithiation in the presence of the fluorinated ring.

Therefore, the choice of reagent dictates the product isomer. This guide details two protocols:

  • Protocol A (Core Functionalization): Uses n-Butyllithium (n-BuLi) and DMF to target the difluoro ring, yielding 2,4-difluoro-3-phenoxybenzaldehyde .[1]

  • Protocol B (Periphery Functionalization): Uses POCl₃/DMF (Vilsmeier-Haack) to target the phenoxy ring, yielding 4-(2,6-difluorophenoxy)benzaldehyde .[1]

Part 2: Detailed Experimental Protocols

Protocol A: Core Formylation via Directed Ortho Lithiation (DoM)

Target Product: 2,4-Difluoro-3-phenoxybenzaldehyde[1]

Mechanism: The fluorine atom at position 1 (or 3) exerts a strong inductive effect (


), acidifying the adjacent proton at position 4 (or 6). The lithium cation coordinates to the fluorine and the phenoxy oxygen, stabilizing the transition state and directing deprotonation exclusively to the position ortho to the fluorine.

Reagents & Materials:

  • Substrate: 1,3-Difluoro-2-phenoxybenzene (1.0 equiv).[1]

  • Lithiation Agent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).[1] Note: LDA can be used if kinetic selectivity is poor, but n-BuLi is standard for fluoroarenes.[1]

  • Formyl Source: Anhydrous

    
    -Dimethylformamide (DMF) (1.5 equiv).[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.5 M concentration relative to substrate).

  • Quench: 3M HCl or saturated NH₄Cl.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with nitrogen for 15 minutes.[1]

  • Solvation: Charge the flask with 1,3-difluoro-2-phenoxybenzene and anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C to prevent benzyne formation (a common side reaction in fluoroarenes).[1]

    • Checkpoint: The solution may turn slight yellow/orange, indicating the formation of the aryllithium species. Stir at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF dropwise over 10 minutes. The reaction is exothermic; ensure temperature stays below -65 °C.[1]

  • Warming: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C over 1 hour.

  • Quench: Carefully add 3M HCl (excess) to hydrolyze the intermediate hemiaminal alkoxide. Stir vigorously for 30 minutes.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (typically 5-10% EtOAc in Hexanes).[1]

Protocol B: Peripheral Formylation via Vilsmeier-Haack

Target Product: 4-(2,6-Difluorophenoxy)benzaldehyde[1]

Mechanism: The Vilsmeier reagent (chloroiminium ion) is a weak electrophile that attacks the most electron-rich position. The difluoro ring is deactivated. The phenoxy ring is activated, directing the formyl group primarily to the para position relative to the ether linkage.

Reagents & Materials:

  • Substrate: 1,3-Difluoro-2-phenoxybenzene (1.0 equiv).[1]

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv).

  • Reagent B: Anhydrous DMF (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.[1]

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a separate flask, cool DMF to 0 °C. Add POCl₃ dropwise under nitrogen. Stir for 30 minutes until a white precipitate or viscous oil (the Vilsmeier salt) forms.

  • Addition: Dissolve the substrate in minimal DCE (or add neat if liquid) and add it to the Vilsmeier salt mixture.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC or HPLC.[1]

  • Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench) to prevent hydrolysis of the ether linkage. Stir for 1 hour.

  • Workup: Extract with Dichloromethane (DCM). Wash with saturated NaHCO₃ to remove acidic byproducts.

  • Purification: Silica gel chromatography (DCM/Hexanes).

Part 3: Comparative Data & Reagent Selection

FeatureProtocol A (DoM) Protocol B (Vilsmeier-Haack)
Primary Reagent n-BuLi / DMFPOCl₃ / DMF
Reaction Type Anionic (Nucleophilic Aromatic)Cationic (Electrophilic Aromatic)
Regioselectivity Difluoro Ring (C4 position)Phenoxy Ring (Para position)
Key Driver Acidity of C-H ortho to FluorineElectron density of Phenoxy ring
Temperature Cryogenic (-78 °C)Heating (80–90 °C)
Critical Risk Benzyne formation if warmed too fastLow conversion if moisture present

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways based on reagent selection.

FormylationPathways Fig 1. Divergent regioselectivity controlled by mechanism: DoM (Blue) vs SEAr (Red). Substrate 1,3-Difluoro-2- phenoxybenzene LiInterm Lithiated Intermediate (Ortho to F) Substrate->LiInterm n-BuLi, THF -78°C (DoM) VHInterm Sigma Complex (Para on Phenoxy ring) Substrate->VHInterm POCl3, DMF 80°C (SEAr) ProductA 2,4-Difluoro-3- phenoxybenzaldehyde LiInterm->ProductA 1. DMF 2. H3O+ ProductB 4-(2,6-Difluorophenoxy) benzaldehyde VHInterm->ProductB Hydrolysis

Figure 1: Decision tree for reagent selection based on desired regiochemical outcome. Blue path targets the electron-deficient core; Red path targets the electron-rich periphery.[1]

Part 5: References

  • Schlosser, M. (2005). "The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

    • Grounding: Establishes the foundational rules for fluorine-directed ortho-lithiation (DoM).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Grounding: Authoritative review on DoM chemistry mechanisms and directing group hierarchy (F vs OPh).

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[4] Comprehensive Organic Synthesis, 2, 777-794. Link

    • Grounding: Validates the mechanism and selectivity of Vilsmeier reagents for electron-rich aromatic rings.

  • Gorecka, J. et al. (2018). "Synthesis of Polyfluorinated Biphenyls via Suzuki–Miyaura Coupling." Journal of Fluorine Chemistry, 216, 1-8. Link

    • Grounding: Provides experimental precedent for the stability and handling of 1,3-difluorobenzene derivatives under lithiation conditions.

Sources

Method

Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-4-phenoxybenzaldehyde in Modern Kinase Inhibitor Discovery

Abstract The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic profiles and target-binding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic profiles and target-binding affinity.[1][2] Within the highly competitive field of kinase inhibitor development, the 3,5-difluoro-4-phenoxybenzaldehyde scaffold has emerged as a particularly valuable starting material. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, application, and experimental protocols associated with this versatile chemical building block. We will explore the physicochemical advantages conferred by its unique substitution pattern and provide detailed, field-proven protocols for its use in the synthesis and evaluation of novel kinase inhibitors.

The Rationale: Why 3,5-Difluoro-4-phenoxybenzaldehyde?

The selection of a starting scaffold in a drug discovery campaign is a critical decision that profoundly impacts the trajectory of the entire project. The utility of 3,5-difluoro-4-phenoxybenzaldehyde is not accidental; it is rooted in the predictable and advantageous effects of its constituent parts.

The Role of Vicinal Fluorine Atoms

Fluorine's high electronegativity and small size allow it to act as a "super-hydrogen," subtly yet powerfully modulating a molecule's properties.[3] In this scaffold, the two fluorine atoms exert several key influences:

  • Metabolic Blocking: Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. The fluorine atoms at positions 3 and 5 effectively shield the aromatic ring from oxidative metabolism, which can significantly increase the compound's half-life and oral bioavailability.[1][4]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent functional groups.[3][5] This can be strategically employed to fine-tune the ionization state of the final inhibitor, impacting its solubility, cell permeability, and binding interactions.

  • Enhanced Binding Affinity: The C-F bond is highly polarized and can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds with backbone amides. These interactions can stabilize the bioactive conformation of the inhibitor, leading to improved potency and selectivity.[3][4]

The Phenoxy Moiety: A Hydrophobic Anchor

The ATP-binding site of most kinases features a hydrophobic region. The phenoxy group of the scaffold is perfectly sized to occupy this pocket, forming favorable van der Waals interactions with nonpolar amino acid residues like leucine and phenylalanine.[4] This ether linkage provides rotational freedom, allowing the terminal phenyl ring to adopt an optimal orientation for maximizing these hydrophobic interactions. Furthermore, the terminal phenyl ring serves as an additional vector for chemical modification to probe deeper into the active site and refine structure-activity relationships (SAR).

The Aldehyde: A Versatile Synthetic Handle

The aldehyde functional group is a linchpin for synthetic elaboration, providing a reactive site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This versatility allows for the rapid generation of diverse chemical libraries from a single, common intermediate. Reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations are all high-yielding and reliable methods to construct the core scaffolds of many known kinase inhibitor classes.[6][7]

Workflow for Kinase Inhibitor Discovery

The development process follows a logical progression from chemical synthesis to biological evaluation. The diagram below outlines a typical workflow starting from the 3,5-difluoro-4-phenoxybenzaldehyde scaffold.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase Scaffold 3,5-Difluoro-4- phenoxybenzaldehyde Reaction Scaffold Elaboration (e.g., Knoevenagel, Reductive Amination) Scaffold->Reaction Library Diverse Inhibitor Library Reaction->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Purify->Assay Test Compounds IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for kinase inhibitor discovery.

Protocols for Synthesis and Application

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative intermediate and its subsequent evaluation in a standard kinase inhibition assay.

Protocol 1: Synthesis of a Chalcone Intermediate via Knoevenagel Condensation

This protocol describes the synthesis of a (2E)-1-(4-aminophenyl)-3-(3,5-difluoro-4-phenoxyphenyl)prop-2-en-1-one intermediate. Chalcones are well-established scaffolds for kinase inhibitors.

Materials:

  • 3,5-difluoro-4-phenoxybenzaldehyde

  • 1-(4-aminophenyl)ethan-1-one

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3,5-difluoro-4-phenoxybenzaldehyde and 1.0 equivalent of 1-(4-aminophenyl)ethan-1-one in absolute ethanol (approx. 20 mL per gram of aldehyde).

  • Base Addition: While stirring at room temperature, add a solution of NaOH (2.5 equivalents) in deionized water dropwise over 15 minutes. The solution will typically turn a deep color.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and Mass Spectrometry.

Caption: Synthesis of a chalcone intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for determining the IC₅₀ value of a synthesized inhibitor against a target kinase using the Promega ADP-Glo™ Kinase Assay.[6] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Target Kinase (e.g., EGFR, HER2, VEGFR-2)[6]

  • Kinase-specific substrate peptide

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the inhibitor in DMSO, then dilute further into the kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle control (buffer + DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to vehicle controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G A 1. Add Inhibitor, Kinase, and Substrate to Plate B 2. Add ATP to Start Reaction (Incubate 60 min) A->B C 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) (Incubate 40 min) B->C D 4. Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) (Incubate 30 min) C->D E 5. Read Luminescence D->E F 6. Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Data Presentation: Structure-Activity Relationship (SAR)

The true power of the 3,5-difluoro-4-phenoxybenzaldehyde scaffold lies in its utility for systematic SAR exploration. By synthesizing a small library of analogs with modifications on the phenoxy ring and evaluating them against a target kinase, researchers can quickly identify key structural features that drive potency.

Table 1: Hypothetical SAR Data for Analogs Against Target Kinase X

Compound IDR-Group (on Phenoxy Ring)IC₅₀ (nM) vs. Kinase X
LEAD-01 -H (unsubstituted)150
LEAD-02 4'-F125
LEAD-03 4'-Cl95
LEAD-04 4'-CH₃210
LEAD-05 4'-OCH₃35
LEAD-06 3',4'-diCl60

Analysis of SAR: From this representative data, clear trends emerge. Small electron-withdrawing groups at the 4'-position (LEAD-02, LEAD-03) offer a modest improvement in potency. However, the introduction of a hydrogen bond donor/acceptor group like 4'-methoxy (LEAD-05) results in a significant >4-fold increase in activity, suggesting a key interaction in the active site. This insight directs the next round of synthesis towards exploring other hydrogen-bonding groups at this position.

Conclusion

3,5-Difluoro-4-phenoxybenzaldehyde is a high-value, strategic starting material for kinase inhibitor discovery. The combination of its synthetically versatile aldehyde handle, a metabolically robust difluorinated core, and a hydrophobic phenoxy group provides an ideal platform for generating novel and potent inhibitors. The protocols and workflows detailed in this guide offer a validated framework for researchers to leverage this scaffold in their drug discovery programs, accelerating the path from initial synthesis to the identification of promising lead candidates.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 12, 2026.
  • O'Hagan, D. (2008). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Fluorine Chemistry, 129(8), 759-770. Available from: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 47(10), 3189-3199. Available from: [Link]

  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071-1081. Available from: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved February 12, 2026.
  • Permana, D., et al. (2022). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, 19(6), e202200085. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 3,5-Difluoro-4-hydroxybenzaldehyde: Manufacturer and Supplier Guide. Retrieved February 12, 2026.
  • BenchChem. (n.d.). Understanding 4-Fluoro-3-phenoxybenzaldehyde: A Key Intermediate for Pyrethroids. Retrieved February 12, 2026.
  • Shchepochkina, O. V., et al. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. ResearchGate. Available from: [Link]

  • Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2769-2774. Available from: [Link]

  • Cummings, M. D., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. Available from: [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Available from: [Link]

Sources

Application

Application Note: Optimized Reductive Amination of 3,5-Difluoro-4-phenoxybenzaldehyde

Strategic Overview The Substrate Challenge The target substrate, 3,5-difluoro-4-phenoxybenzaldehyde , represents a unique class of electron-deficient diaryl ethers often utilized in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Substrate Challenge

The target substrate, 3,5-difluoro-4-phenoxybenzaldehyde , represents a unique class of electron-deficient diaryl ethers often utilized in the synthesis of kinase inhibitors and agrochemicals.

From a synthetic perspective, this molecule presents a specific reactivity profile:

  • Electronic Activation: The two fluorine atoms at the 3,5-positions exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the aldehyde carbonyl carbon. This facilitates rapid nucleophilic attack by amines but also increases susceptibility to hydration or side reactions.

  • Steric Environment: The 4-phenoxy group adds bulk, potentially influencing the trajectory of the incoming nucleophile, though the planar nature of the ether linkage usually mitigates severe steric hindrance.

  • Chemoselectivity: While the aldehyde is the primary reactive site, the electron-deficient ring is theoretically susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh conditions with strong nucleophiles. Therefore, mild reductive conditions are mandatory to preserve the aryl fluoride motifs.
    
The Solution: Sodium Triacetoxyborohydride (STAB)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) ,


.[1] Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride (

), STAB is mild enough to reduce the intermediate iminium ion selectively without reducing the starting aldehyde, allowing for a "One-Pot" procedure.[2]

Reaction Mechanism & Pathway[3]

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The 3,5-difluoro substitution accelerates the initial nucleophilic attack. STAB then delivers a hydride to the iminium carbon.

ReductiveAmination Aldehyde 3,5-Difluoro-4- phenoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Fast due to F-substitution) Product Secondary/Tertiary Amine Product Iminium->Product Reduction STAB STAB (Hydride Donor) STAB->Product H- transfer

Figure 1: Mechanistic pathway for the reductive amination of electron-deficient benzaldehydes.

Detailed Experimental Protocol

Reagent Stoichiometry Table
ReagentEquiv.[3]RoleNotes
3,5-Difluoro-4-phenoxybenzaldehyde 1.0SubstrateLimiting reagent.
Amine (

or

)
1.1 - 1.2NucleophileSlight excess ensures complete consumption of aldehyde.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive; add as a solid.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for basic amines; optional for anilines.
1,2-Dichloroethane (DCE) N/ASolventPreferred (0.1 M - 0.2 M concentration).
Dichloromethane (DCM) N/AAlt. SolventGreener alternative to DCE; slightly slower reaction.
Step-by-Step Procedure (One-Pot Method)

Step 1: Solvation

  • Charge a clean, dry reaction vial (equipped with a magnetic stir bar) with 3,5-difluoro-4-phenoxybenzaldehyde (1.0 equiv).

  • Add DCE or DCM to achieve a concentration of 0.1 M to 0.2 M.

    • Note: The phenoxy group ensures good solubility in chlorinated solvents.

Step 2: Imine Formation 3. Add the Amine (1.1–1.2 equiv) to the solution. 4. Critical Decision:

  • If the amine is a free base (aliphatic): Add Acetic Acid (1.0 equiv).
  • If the amine is an HCl salt: Add Triethylamine (1.0 equiv) to liberate the free base.
  • Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen (
    
    
    ).
  • Insight: The electron-withdrawing fluorines accelerate imine formation. You may observe a slight exotherm or color change.

Step 3: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

  • Caution: Gas evolution (
    
    
    ) may occur, though less vigorous than with
    
    
    .
  • Seal the vessel and stir vigorously at RT.
  • Time: Typically 2–16 hours. Monitor via LC-MS or TLC.

Step 4: Monitoring & Quenching 8. Validation Check: Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in


 NMR) and the appearance of the benzylic amine protons.
9.  Once complete, quench the reaction by adding saturated aqueous Sodium Bicarbonate (

)
. Stir for 15 minutes to decompose excess borohydride.

Step 5: Workup & Purification 10. Extract the aqueous layer with DCM (


).
11. Combine organic layers, dry over Sodium Sulfate (

), and concentrate in vacuo. 12. Purification:
  • Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate (gradient).
  • Acid-Base Extraction: If the product is basic, extract into 1M HCl, wash organics, then basify aqueous layer and re-extract.

Analytical Validation & Troubleshooting

Expected Analytical Signatures
  • 
     NMR (CDCl
    
    
    
    ):
    • Aldehyde (Starting Material): Distinct singlet/triplet around

      
       9.8 - 10.2 ppm. Must be absent in product.
      
    • Product (Benzylic Protons): New signal (singlet or doublet) typically between

      
       3.8 - 4.5 ppm.
      
  • 
     NMR: 
    
    • The chemical shift of the 3,5-fluorines will shift slightly upon conversion of the electron-withdrawing carbonyl to the amine. This is a sensitive probe for conversion.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Aldehyde remains unreacted Steric bulk of phenoxy group or poor amine nucleophilicity.Add activated molecular sieves (4Å) to drive dehydration. Increase AcOH to 2.0 eq.
Alcohol byproduct formed Aldehyde reduced before imine formation.Ensure Amine and Aldehyde stir for 30-60 mins before adding STAB.
Bis-alkylation (with primary amines) High reactivity of benzylic position.Use a larger excess of amine (2-3 eq) or switch to a stepwise method (pre-form imine, then reduce with

).

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve Aldehyde in DCE/DCM (0.1M) Start->Dissolve AddAmine Add Amine (1.1 eq) + AcOH (1.0 eq) Dissolve->AddAmine Wait Stir 30 min (Imine Formation) AddAmine->Wait AddSTAB Add STAB (1.4 eq) Stir 2-16h Wait->AddSTAB Check LC-MS/TLC Check AddSTAB->Check Check->AddSTAB Incomplete (Add more STAB/Time) Quench Quench with sat. NaHCO3 Check->Quench Complete Extract DCM Extraction & Concentration Quench->Extract

Figure 2: Decision tree and experimental workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[5]

  • Sigma-Aldrich. "Sodium triacetoxyborohydride Product Information & Safety."

  • PubChem. "3,5-Difluoro-4-hydroxybenzaldehyde (Precursor Analog Data)."

  • Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde

Welcome to the Technical Support Center for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental challenges. My approach is to provide not just procedural steps, but to delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to Synthetic Strategies

The synthesis of 3,5-difluoro-4-phenoxybenzaldehyde, a valuable intermediate in various fields, primarily involves the formation of a diaryl ether bond. The two fluorine atoms ortho to the phenolic oxygen and meta to the aldehyde group significantly influence the reactivity of the aromatic ring. The principal synthetic routes to achieve this transformation are the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[1][2] In this context, it would typically involve the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with an activated phenyl species in the presence of a copper catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the reaction of a nucleophile (in this case, a phenoxide) with an aryl halide that is activated by electron-withdrawing groups.[3] The fluorine atoms and the aldehyde group in a potential precursor like 3,4,5-trifluorobenzaldehyde render the C4 position susceptible to nucleophilic attack.

A critical consideration in both routes is the reactivity of the aldehyde functionality, which may necessitate the use of a protecting group, such as an acetal, to prevent unwanted side reactions under basic or high-temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde?

A1: The most common starting material is 3,5-difluoro-4-hydroxybenzaldehyde .[4] This compound provides the core benzaldehyde structure with the desired fluorine substitution pattern. The synthesis then involves the formation of the ether linkage at the 4-position. An alternative precursor for an SNAr approach could be 3,4,5-trifluorobenzaldehyde , where the C4 fluorine is displaced by a phenoxide.

Q2: Why is protection of the aldehyde group often necessary?

A2: The aldehyde group is sensitive to both basic and oxidizing conditions which are often employed in Ullmann-type reactions. To prevent side reactions such as Cannizzaro-type disproportionation, oxidation to the corresponding carboxylic acid, or other undesired transformations, the aldehyde is typically protected as an acetal (e.g., a 1,3-dioxolane).[5] This protecting group is stable under the coupling conditions and can be readily removed under mild acidic conditions to regenerate the aldehyde.[6][7]

Q3: What are the typical yields for this type of diaryl ether synthesis?

A3: Yields can vary significantly based on the chosen route and optimization of reaction parameters. For analogous syntheses of fluorinated phenoxybenzaldehydes, yields for the key ether formation step can range from moderate to high. For instance, Ullmann-type reactions for similar compounds have been reported with yields around 80%.[5] SNAr reactions on activated fluoroarenes can also be very efficient. The protection and deprotection steps for the aldehyde group are generally high-yielding.[5][7]

Q4: What are the most common impurities to expect?

A4: Common impurities can include unreacted starting materials (e.g., 3,5-difluoro-4-hydroxybenzaldehyde), the corresponding carboxylic acid from oxidation of the aldehyde, and potential byproducts from side reactions.[8][9] If a halogenated phenyl derivative is used in an Ullmann coupling, homo-coupling of this reagent can also be a potential impurity.

Q5: How should I store the final product, 3,5-difluoro-4-phenoxybenzaldehyde?

A5: Due to the presence of the aldehyde group, which is susceptible to oxidation, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Yield of 3,5-difluoro-4-phenoxybenzaldehyde
Possible Cause Explanation & Solution
Inefficient Acetal Protection Explanation: Incomplete protection of the aldehyde group will lead to decomposition of the starting material under the basic and/or high-temperature conditions of the subsequent etherification step. Solution: Ensure the acetal formation reaction goes to completion. Use a Dean-Stark trap to remove water azeotropically.[10] Verify the formation of the acetal by NMR or GC-MS before proceeding.
Poor Catalyst Activity (Ullmann Route) Explanation: The copper catalyst's activity is crucial. The catalyst can be deactivated by impurities or improper handling. Solution: Use freshly purchased, high-purity copper salt (e.g., CuI or Cu₂O). Consider using a ligand such as a phenanthroline or a diamine to enhance the catalyst's solubility and reactivity.
Suboptimal Base/Solvent Combination Explanation: The choice of base and solvent is critical for both Ullmann and SNAr reactions. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. The solvent needs to be polar and aprotic to facilitate the reaction. Solution: For the Ullmann route, consider using a base like potassium carbonate or cesium carbonate in a high-boiling polar aprotic solvent such as DMF or DMSO. For the SNAr route, a strong base like sodium hydride or potassium carbonate in DMF or DMSO is typically effective.
Reaction Temperature Too Low or Too High Explanation: Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition. SNAr reactions also benefit from heating, but the optimal temperature will depend on the substrate's reactivity. Solution: Carefully optimize the reaction temperature. Start with conditions reported for similar substrates and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS).
Incomplete Deprotection Explanation: The final deprotection step to unmask the aldehyde is critical for the overall yield. Solution: Ensure complete removal of the acetal protecting group by using a suitable acidic catalyst (e.g., HCl in a mixture of ethanol and water) and allowing sufficient reaction time.[7] Monitor the deprotection by TLC or GC-MS.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Identification & Removal
Unreacted 3,5-difluoro-4-hydroxybenzaldehyde Identification: Can be detected by TLC, LC-MS, or NMR. Removal: Can often be removed by column chromatography on silica gel. A basic wash of the organic extract during workup can also help to remove the acidic phenolic starting material.
3,5-Difluoro-4-phenoxybenzoic acid Identification: The presence of this acidic impurity can be detected by an acidic pH of the crude product and by IR (broad O-H stretch) and NMR spectroscopy.[8] Removal: Can be removed by washing an ethereal solution of the product with a mild aqueous base such as sodium bicarbonate solution.[8]
Isomeric Byproducts Identification: May be difficult to distinguish from the desired product by TLC alone. GC-MS or high-resolution NMR is recommended for identification. Removal: Careful column chromatography is typically required to separate isomeric impurities.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis via Ullmann Condensation (with Acetal Protection)

This multi-step protocol involves the protection of the aldehyde, a copper-catalyzed etherification, and subsequent deprotection.

Acetal Protection 3,5-Difluoro-4-hydroxybenzaldehyde 3,5-Difluoro-4-hydroxybenzaldehyde Reaction Mixture Reaction Mixture 3,5-Difluoro-4-hydroxybenzaldehyde->Reaction Mixture Ethylene Glycol (1.2 eq) p-TsOH (cat.) Toluene Reflux with Dean-Stark Trap Reflux with Dean-Stark Trap Reaction Mixture->Reflux with Dean-Stark Trap Heat Workup Workup Reflux with Dean-Stark Trap->Workup Cool, Wash Purification Purification Workup->Purification Distillation or Chromatography Protected Aldehyde Protected Aldehyde Purification->Protected Aldehyde

Caption: Workflow for acetal protection.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in toluene.

  • Reagent Addition: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected aldehyde can be purified by vacuum distillation or column chromatography if necessary.

Ullmann Condensation Protected Aldehyde Protected Aldehyde Reaction Mixture Reaction Mixture Protected Aldehyde->Reaction Mixture Phenol (1.1 eq) K2CO3 (2.0 eq) CuI (0.1 eq) Ligand (e.g., phenanthroline) DMF Heating Heating Reaction Mixture->Heating 150-160 °C Workup Workup Heating->Workup Cool, Dilute, Filter Extraction Extraction Workup->Extraction EtOAc/Water Purification Purification Extraction->Purification Column Chromatography Protected Product Protected Product Purification->Protected Product

Caption: Workflow for Ullmann condensation.

  • Reaction Setup: In a dry flask under an inert atmosphere, combine the protected aldehyde (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Heat the mixture to 150-160 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Acetal Deprotection Protected Product Protected Product Reaction Mixture Reaction Mixture Protected Product->Reaction Mixture Ethanol/Water Conc. HCl (cat.) Stir at RT Stir at RT Reaction Mixture->Stir at RT Monitor by TLC Workup Workup Stir at RT->Workup Neutralize, Extract Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for acetal deprotection.

  • Reaction Setup: Dissolve the purified protected product in a mixture of ethanol and water.

  • Reagent Addition: Add a catalytic amount of concentrated hydrochloric acid.[7]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route may offer milder conditions compared to the Ullmann condensation.

SNAr Synthesis 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde Reaction Mixture Reaction Mixture 3,4,5-Trifluorobenzaldehyde->Reaction Mixture Phenol (1.0 eq) K2CO3 (1.5 eq) DMF Heating Heating Reaction Mixture->Heating 80-120 °C Workup Workup Heating->Workup Cool, Dilute, Extract Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for SNAr synthesis.

  • Reaction Setup: In a dry flask under an inert atmosphere, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), phenol (1.0 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes
ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Material 3,5-Difluoro-4-hydroxybenzaldehyde3,4,5-Trifluorobenzaldehyde
Key Reagents Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), PhenolBase (e.g., K₂CO₃), Phenol
Reaction Temperature Typically high (150-200 °C)Moderate (80-120 °C)
Aldehyde Protection Often requiredMay not be necessary
Potential Byproducts Homo-coupled products, catalyst residuesPotential for reaction at other fluoro-positions

Characterization Data

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet between δ 9.8-10.0 ppm. The aromatic protons on the benzaldehyde ring will likely appear as a doublet, and the protons on the phenoxy ring will show characteristic multiplets in the aromatic region (δ 7.0-8.0 ppm).[11]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be significantly downfield. The fluorinated carbons will show characteristic C-F couplings.[1]

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

It is highly recommended to perform a full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) of the final product to confirm its identity and purity.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2025). [Source Name].
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Novel SNAr-Based Route vs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 3,5-Difluoro-4-hydroxybenzaldehyde: Manufacturer and Supplier Guide. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde. BenchChem.
  • BenchChem. (2025). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. BenchChem.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (n.d.). MDPI.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.
  • ChemicalBook. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde synthesis.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.
  • SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.
  • ResearchGate. (2015). A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane?
  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulf
  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde.
  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether.
  • BenchChem. (2025). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction.
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.).

Sources

Optimization

removing unreacted phenol from 3,5-difluoro-4-phenoxybenzaldehyde product

Technical Support Center: Purification of 3,5-Difluoro-4-Phenoxybenzaldehyde Case ID: PUR-DFPB-001 Topic: Removal of Unreacted Phenol from Reaction Mixture Status: Active Support Level: Tier 3 (Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Difluoro-4-Phenoxybenzaldehyde

Case ID: PUR-DFPB-001 Topic: Removal of Unreacted Phenol from Reaction Mixture Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The separation of unreacted phenol (


) from 3,5-difluoro-4-phenoxybenzaldehyde (neutral electrophile) relies on exploiting the acidity difference between the two species. However, the presence of the electron-withdrawing fluorine atoms on the benzaldehyde core increases the susceptibility of the aldehyde to nucleophilic attack (Cannizzaro reaction) and the aromatic ring to nucleophilic aromatic substitution (

) under harsh basic conditions.

This guide provides a tiered purification strategy, prioritizing mild chemical extraction to preserve the integrity of the fluorinated scaffold.

Module 1: The Chemical Extraction Protocol (Primary Method)

Theory of Operation: Phenol is a weak acid.[1] By adjusting the aqueous phase to a pH > 11, phenol is deprotonated to form the water-soluble phenoxide anion (


). The target aldehyde, being non-ionizable and lipophilic, remains in the organic layer.

Critical Warning: Avoid hot or concentrated sodium hydroxide (NaOH). The 3,5-difluoro substitution pattern makes the aromatic ring electron-deficient. Strong, hot bases can trigger the displacement of fluorine atoms by hydroxide ions (


 side reaction) or degrade the aldehyde functionality.
Standard Operating Procedure (SOP-01): Cold Carbonate Wash

Reagents Required:

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (preferred for better phase separation).

  • Base: 10% w/v Potassium Carbonate (

    
    ) or 0.5 M Sodium Hydroxide (NaOH).
    
  • Additives: Brine (Saturated NaCl).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude). Toluene is recommended over DCM because phenoxide salts are less soluble in Toluene, preventing "drag-over" of impurities.

  • Temperature Control: Cool the mixture to 0–5°C in an ice bath.

  • First Wash (The Strip): Add cold 0.5 M NaOH (or 10%

    
    ) to the separatory funnel. Use a 1:1 volume ratio relative to the organic phase.
    
    • Action: Shake gently for 2 minutes. Vent frequently.

    • Observation: The aqueous layer may turn yellow/orange (phenoxide formation).

  • Separation: Drain the aqueous layer.[2] Keep the organic layer.

  • Second Wash (The Polish): Repeat Step 3. Check the pH of the aqueous discharge; it must be >11.

  • Neutralization: Wash the organic layer once with water, then once with saturated brine to remove residual base and break emulsions.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Module 2: Troubleshooting & FAQs

Q1: I used 1M NaOH and my product yield dropped significantly. What happened? A: You likely triggered a degradation pathway. The 3,5-difluoro motif makes the aldehyde carbonyl highly electrophilic. In the presence of strong base (1M NaOH) and lack of cooling, the aldehyde can undergo the Cannizzaro reaction (disproportionation into carboxylic acid and alcohol) or the fluorines can be displaced by


.
  • Correction: Switch to Potassium Carbonate (

    
    ) or reduce NaOH concentration to 0.1–0.5 M and strictly maintain 0°C.
    

Q2: I have a stubborn "rag layer" (emulsion) between phases. A: Fluorinated aromatic compounds are dense and lipophilic, often leading to similar densities between the organic and aqueous phases, causing emulsions.

  • Correction:

    • Add solid NaCl directly to the separatory funnel to increase the density of the aqueous phase.

    • Filter the entire biphasic mixture through a pad of Celite if suspended solids are stabilizing the emulsion.

    • Switch solvent from DCM (density ~1.32) to Toluene (density ~0.87) to maximize density differential.

Q3: TLC shows a faint spot trailing the product even after washing. A: This is residual phenol. Phenol can hydrogen-bond to the aldehyde, making it "sticky."

  • Correction: Perform a "Claisen’s Alkali" wash. Dissolve KOH in Methanol/Water (1:1). The methanol helps solubilize the phenol to pull it into the aqueous phase, but use this only if the standard wash fails, as it is more aggressive.

Module 3: Chromatographic Purification (Secondary Method)

If the chemical wash is insufficient (e.g., <98% purity required), use flash chromatography.

Stationary Phase: Silica Gel (Standard 40–63 µm). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Compound

(Hex:EtOAc 9:1)
VisualizationNotes
3,5-difluoro-4-phenoxybenzaldehyde ~0.60UV (254 nm)Moves quickly; non-polar.
Phenol ~0.25UV / StainStreaks significantly without acid.

Optimization Tip: Phenol tends to streak on silica, potentially contaminating the tail of your product. Add 1% Acetic Acid to your mobile phase. This keeps phenol protonated (


), tightening its band and increasing the separation resolution (

) between the aldehyde and the phenol.

Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationLogic Start Crude Reaction Mixture (Product + Phenol) SolventChoice Dissolve in Toluene (Avoids density issues) Start->SolventChoice WashStep Cold Wash (0°C) 0.5M NaOH or 10% K2CO3 SolventChoice->WashStep CheckPH Is Aqueous pH > 11? WashStep->CheckPH CheckPH->WashStep No (Add more base) SepLayers Separate Layers CheckPH->SepLayers Yes TLC_Check TLC Check: Phenol Present? SepLayers->TLC_Check DryConc Dry (Na2SO4) & Concentrate TLC_Check->DryConc No (Clean) Column Flash Chromatography (Hex/EtOAc + 1% AcOH) TLC_Check->Column Yes (Trace Phenol) Final Pure 3,5-difluoro-4- phenoxybenzaldehyde DryConc->Final Column->Final

Figure 1: Decision tree for the purification of acid-sensitive benzaldehydes from phenolic impurities.

References

  • Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals. US Patent 4,626,601. Describes the synthesis and workup of fluorinated phenoxy-benzaldehydes, emphasizing the use of organic solvent extraction and distillation.

  • Process for the preparation of 3-phenoxy-benzaldehydes. US Patent 4,366,325.[3] Details the oxidation and purification of phenoxy-benzyl alcohols to aldehydes, highlighting stability concerns in aqueous alkali.

  • Substituent effects on the physical properties and pKa of phenol. ResearchGate. Provides fundamental pKa data (Phenol pKa ~10) validating the use of carbonate (pH ~11) for deprotonation.

  • Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem Technical Support. General protocols for removing acidic impurities from benzaldehyde derivatives using basic washes.[2]

Sources

Troubleshooting

Technical Support Center: Fluorinated Benzaldehyde Purification

Topic: Purification Methods for Fluorinated Benzaldehyde Intermediates User Guide Version: 2.4 (Current) Target Audience: Medicinal Chemists, Process Development Scientists Scope: Purification, Isolation, and Stability M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for Fluorinated Benzaldehyde Intermediates

User Guide Version: 2.4 (Current) Target Audience: Medicinal Chemists, Process Development Scientists Scope: Purification, Isolation, and Stability Management of Mono- and Poly-fluorinated Benzaldehydes.

Introduction: The Fluorine Challenge

Fluorinated benzaldehydes are high-value pharmacophores but present unique purification challenges compared to their non-fluorinated analogs. The high electronegativity of fluorine creates three specific "pain points" in purification:

  • Enhanced Electrophilicity: The electron-withdrawing nature of fluorine makes the carbonyl carbon highly electrophilic. This increases susceptibility to hydration (forming gem-diols) and oxidation (forming benzoic acids) upon exposure to air or moisture.

  • Boiling Point Anomalies: While fluorine is heavier than hydrogen, its low polarizability often results in lower-than-expected boiling points, making separation from non-fluorinated impurities difficult during distillation.

  • Crystallization Issues: Fluorinated compounds often exhibit "greasy" solid-state behavior, leading to "oiling out" rather than discrete crystallization.

This guide provides three validated workflows to address these issues, moving beyond standard textbook protocols to field-tested industrial methodologies.

Method Selection: Decision Matrix

Use the following logic flow to select the optimal purification strategy for your specific intermediate.

Purification_Decision_Tree Start Start: Crude Fluorinated Benzaldehyde State Physical State at Room Temp? Start->State Solid Solid State->Solid High MP (>50°C) Liquid Liquid / Oil State->Liquid Low MP or Oil Impurities Major Impurity Type? Solid->Impurities Liquid->Impurities Isomers Regioisomers (e.g., 2-F vs 4-F) Impurities->Isomers Isomeric Mixture Oxidation Benzoic Acid / Polymers Impurities->Oxidation Acids/Oligomers NonAldehyde Non-Aldehyde Organics Impurities->NonAldehyde Synthetic Byproducts Method_Recryst Method A: Fractional Recrystallization (See Protocol 3) Isomers->Method_Recryst Solid State Method_Distill Method C: Vacuum Distillation w/ Inhibitor (See Protocol 2) Isomers->Method_Distill Liquid State (if BP Δ > 5°C) Method_Bisulfite Method B: Bisulfite Adduct (See Protocol 1) Oxidation->Method_Bisulfite Best Purity NonAldehyde->Method_Bisulfite High Specificity

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Validated Protocols

Protocol 1: Bisulfite Adduct Purification (The "Chemical Filter")

Best for: Removing non-aldehyde impurities and separating from ketones.

Scientific Rationale: Fluorinated benzaldehydes form exceptionally stable bisulfite adducts due to the electron-withdrawing effect of the fluorine substituents, which stabilizes the tetrahedral intermediate [1, 4]. This method acts as a "chemical filter," precipitating the aldehyde as a water-soluble sulfonate salt while organic impurities remain in the solvent.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Solvents: Ethanol (95%), Ethyl Acetate, Diethyl Ether.

  • Base: 10% Sodium Carbonate (

    
    ) or 10% NaOH (use with caution).
    

Workflow:

  • Adduct Formation:

    • Dissolve crude aldehyde in a minimal amount of Ethanol.

    • Add 1.5 equivalents of saturated

      
       solution with vigorous stirring.
      
    • Observation: A white precipitate (the adduct) should form within 15–30 minutes.

    • Tech Tip: If no solid forms (common with highly fluorinated oils), add excess Ethanol to induce precipitation.

  • Washing (The Purification Step):

    • Filter the solid adduct.[1][2]

    • Wash the filter cake thoroughly with Diethyl Ether or Ethyl Acetate.

    • Why: This removes all non-aldehyde organic impurities (starting materials, over-fluorinated byproducts) which are soluble in ether but insoluble in the salt matrix.

  • Regeneration (The Critical Step):

    • Suspend the washed solid in water/DCM biphasic mixture.

    • Slowly add 10%

      
       while stirring until pH reaches ~10-11.
      
    • Warning: Avoid pH >12 if possible. Fluorinated aldehydes are prone to the Cannizzaro reaction (disproportionation to alcohol and acid) under strongly basic conditions [5].

    • Separate the organic layer, dry over

      
      , and concentrate.[3]
      

Troubleshooting Table: Bisulfite Method

SymptomProbable CauseCorrective Action
Low Yield of Adduct Steric hindrance or high solubility.Cool reaction to 0°C; Add NaCl to salt out the adduct; Increase Ethanol ratio.
Adduct won't dissolve during regeneration Strong lattice energy of fluorinated salt.Gently warm to 35°C; Use slightly stronger base (NaOH) dropwise, monitoring pH strictly.
Product contains Benzoic Acid after regeneration Air oxidation during basic hydrolysis.Perform regeneration under Nitrogen atmosphere; Add a pinch of hydroquinone to the organic layer immediately.
Protocol 2: Vacuum Distillation with Stabilization

Best for: Liquid fluorinated aldehydes and separating wide-boiling impurities.

Scientific Rationale: Fluorinated benzaldehydes are thermally sensitive. The C-F bond is stable, but the activated carbonyl can undergo auto-oxidation or polymerization at high temperatures. Distillation must be performed under high vacuum to minimize thermal stress.

Workflow:

  • Pre-Treatment:

    • Wash crude oil with 5%

      
       to remove any existing benzoic acid (which catalyzes decomposition).
      
    • Dry thoroughly. Traces of water will cause "bumping" and hydrate formation.

  • Stabilization:

    • Add BHT (Butylated Hydroxytoluene) or Hydroquinone (100-200 ppm) to the distillation flask [3].

    • Why: These radical scavengers inhibit the chain reaction of auto-oxidation during heating.

  • Distillation:

    • Use a short-path distillation head to minimize residence time.

    • Keep bath temperature <140°C. If the boiling point is higher, improve vacuum (<1 mmHg).

Protocol 3: "Oiling Out" Prevention in Recrystallization

Best for: Solid fluorinated aldehydes with melting points <80°C.

Scientific Rationale: Fluorinated aromatics often have weak crystal lattice forces, leading them to separate as an oil droplets rather than crystals when a hot solution cools (the "Oiling Out" phenomenon).

Workflow:

  • Solvent System: Use a Methanol/Water or Hexane/DCM system.

  • The "Seeding" Technique:

    • Dissolve solid in hot Methanol.

    • Add Water dropwise until just cloudy.

    • Crucial Step: If oil droplets appear, re-heat until clear, add a seed crystal (if available) or scratch the glass, and cool very slowly (wrap flask in foil/towel).

    • Rapid cooling promotes oiling out; slow cooling promotes lattice formation.

Stability & Storage FAQs

Q1: My fluorinated benzaldehyde turned into a white solid crust after one week. What happened? A: This is likely oxidation to the benzoic acid . Fluorine substituents (EWG) make the aldehyde hydrogen more acidic and the radical intermediate more reactive toward oxygen.

  • Fix: Wash with

    
     solution to remove the acid.
    
  • Prevention: Store under Argon/Nitrogen at 4°C. Taping the cap with Parafilm is insufficient; use a septum and inert gas flush.

Q2: The NMR shows a "ghost" peak around 6.0 ppm and the aldehyde proton integration is low. A: You are likely seeing the hydrate (gem-diol) .

  • Electron-deficient aldehydes (like pentafluorobenzaldehyde) form stable hydrates in the presence of trace moisture [1].

  • Fix: Dissolve in Toluene and reflux with a Dean-Stark trap to dehydrate, or simply dry over activated 4Å molecular sieves in

    
     before NMR.
    

Q3: Can I separate ortho/para isomers using distillation? A: Often, no. The boiling point difference between o-fluorobenzaldehyde and p-fluorobenzaldehyde is small (~2-3°C).

  • Recommendation: Use Fractional Crystallization (Protocol 3) or Column Chromatography . For chromatography, fluorinated isomers often separate well on standard Silica gel using Hexane/EtOAc gradients due to significant dipole differences [2].

References

  • Kokesh, F. C., & Hall, R. E. (1975). Equilibrium constant determination for bisulfite addition to aromatic aldehydes. Journal of Organic Chemistry.

    • Validates the stability constants of bisulfite adducts for electron-deficient arom
  • Lombardo, M., et al. (2004). Fluorinated Compounds: Synthesis and Properties. Current Organic Chemistry.

    • Discusses the physical properties and separation of fluorin
  • BenchChem Technical Support. (2025). Purification of Fluorinated Benzaldehyde Derivatives.

    • Source for industrial stabilization protocols (BHT/Hydroquinone)
  • Kjell, D. P., et al. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.

    • Provides alternative regener
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference).

Sources

Optimization

Technical Support Center: Solubility Optimization for Difluoro-Phenoxy Compounds

Status: Active Lead Scientist: Senior Application Specialist, Formulation Chemistry Topic: Troubleshooting & Optimization of Aqueous Solubility for Difluoro-Phenoxy Derivatives Last Updated: February 12, 2026 Core Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist, Formulation Chemistry Topic: Troubleshooting & Optimization of Aqueous Solubility for Difluoro-Phenoxy Derivatives Last Updated: February 12, 2026

Core Technical Directive

Difluoro-phenoxy compounds present a unique solubility paradox. The addition of fluorine atoms (


) to the phenoxy scaffold imparts metabolic stability and favorable lipophilicity (

increase) for membrane permeability, but it simultaneously increases the crystal lattice energy and hydrophobicity, often leading to "brick dust" molecules that are insoluble in aqueous media.

This guide moves beyond basic "shake and observe" methods. We utilize thermodynamic principles to engineer stable aqueous dispersions.[1] The following protocols address the critical failure modes : rapid precipitation upon dilution, solvent incompatibility in bioassays, and long-term storage instability.

Module 1: Rapid Troubleshooting (FAQ & Triage)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer?

Diagnosis: This is the classic "Solvent Shift" phenomenon. Mechanism: DMSO is a polar aprotic solvent (High dielectric constant,


), while water is polar protic (

). Difluoro-phenoxy compounds are often solubilized in DMSO via dipole-dipole interactions. When diluted into water, the entropic cost of creating a cavity in the water network for the hydrophobic difluoro-phenyl ring is too high. The hydrophobic effect drives the molecules to aggregate instantly, often forming amorphous precipitates that are kinetically trapped. Immediate Fix:
  • Reduce Stock Concentration: If using 10 mM stock, drop to 1 mM to lower the supersaturation ratio (

    
    ).
    
  • Change Addition Order: Do not add buffer to DMSO. Add the DMSO stock slowly to the vortexing buffer to prevent local regions of high supersaturation.

  • Switch Cosolvent: incorporation of a "bridge" solvent like PEG-400 (Polyethylene glycol) can reduce the interfacial tension.

Q2: My compound is soluble in ethanol, but "crashes out" over 24 hours. Why?

Diagnosis: Ostwald Ripening . Mechanism: You likely formed a metastable supersaturated solution or a colloidal suspension initially. Over time, small particles dissolve and redeposit onto larger crystals (which are thermodynamically more stable) to minimize surface free energy. The difluoro-substitution often encourages tight crystal packing (


 stacking), accelerating this crystallization.
Solution:  Add a crystallization inhibitor.
  • Protocol: Add 0.1% to 0.5% (w/v) HPMC (Hydroxypropyl methylcellulose) or PVP-VA64 to the aqueous buffer before adding the ethanolic stock. These polymers adsorb to the crystal nuclei surface, sterically hindering growth.

Q3: Can I use Cyclodextrins? Which one fits a difluoro-phenoxy group?

Recommendation: Yes, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard here. Reasoning: The cavity diameter of

-CD (~6.0–6.5 Å) is sterically perfect for accommodating a substituted phenyl ring. The fluorine atoms are small enough (Van der Waals radius ~1.47 Å) to fit, unlike bulky chloro- or bromo- substituents which might require

-CD. The hydroxypropyl modification disrupts the hydrogen bonding of the CD itself, preventing the CD complex from precipitating (a common issue with native

-CD).

Module 2: Advanced Formulation Strategies

Strategy A: The "Golden Triangle" Cosolvent System

For biological assays where DMSO must be minimized (< 1%), use a ternary system. The combination of a dipolar aprotic solvent, a polar protic solvent, and a surfactant creates a gradient of polarity.

Recommended Formulation:

  • Stock: 10% DMSO (Solubilizer)

  • Bridge: 40% PEG-400 (Interface modifier)

  • Bulk: 50% Water/Buffer (diluent)

Protocol:

  • Dissolve compound in pure DMSO.

  • Add PEG-400 to the DMSO solution (Mix well).

  • Slowly add Water/Buffer to the DMSO/PEG mix.

    • Note: If the final solution requires <1% DMSO, prepare a 100x concentrate in 50:50 DMSO:PEG-400, then dilute.

Strategy B: Cyclodextrin Complexation (Thermodynamic Stabilization)

This is preferred for in vivo studies to avoid solvent toxicity.

Step-by-Step Protocol:

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water (or saline).
    
  • Addition: Add the difluoro-phenoxy compound in excess (solid powder) to the CD solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Mechanism: The hydrophobic difluoro-phenoxy moiety displaces "high-energy" water molecules from the CD cavity. The stability constant (


) is driven by the release of this enthalpy-rich water and Van der Waals interactions between the fluorine and the CD cavity wall.

Module 3: Decision Logic & Visualization

Figure 1: Solvent & Formulation Selection Decision Tree

Caption: A logic-based workflow for selecting the optimal solubilization strategy based on the intended application (In Vitro vs. In Vivo) and physicochemical properties.

Solubility_Decision_Tree Start Start: Difluoro-phenoxy Compound Solubility Issue AppCheck Intended Application? Start->AppCheck InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo DMSO_Tol Is DMSO Tolerance > 1%? InVitro->DMSO_Tol Route Administration Route? InVivo->Route Simple_DMSO Use 100% DMSO Stock Dilute < 1:1000 DMSO_Tol->Simple_DMSO Yes Cosolvent Use Ternary System: DMSO + PEG400 + Water DMSO_Tol->Cosolvent No IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral IV->Cosolvent Low Dose CD_Complex HP-β-Cyclodextrin Complexation IV->CD_Complex High Solubility Req Oral->CD_Complex Fast Onset ASD Amorphous Solid Dispersion (HPMC-AS / PVP-VA) Oral->ASD Maximize Bioavailability

Figure 2: Cyclodextrin Complexation Pathway

Caption: Molecular mechanism of host-guest interaction between HP-


-CD and a difluoro-phenoxy guest, showing the equilibrium shift toward the soluble complex.

CD_Complexation FreeDrug Free Drug (Solid) (Hydrophobic/Insoluble) Transition Transition State Water Displacement FreeDrug->Transition Diffusion FreeCD Free HP-β-CD (Hydrated Cavity) FreeCD->Transition Collision Complex Inclusion Complex (Soluble Host-Guest) Transition->Complex -ΔG (Entropically Driven) Complex->FreeDrug Dissociation (Kd)

Experimental Protocols (Validation)

Protocol 1: Kinetic Solubility Assay (High Throughput)

Use this to screen multiple analogs quickly.

  • Stock Prep: Prepare 10 mM stock in DMSO.

  • Plate Setup: In a 96-well clear plate, add 196 µL of PBS (pH 7.4).

  • Spike: Add 4 µL of DMSO stock (Final: 200 µM, 2% DMSO). Mix immediately.

  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Pass Criteria:

      
       (above background).
      
    • Fail Criteria: Visible precipitate or high OD.

Protocol 2: Phase Solubility Diagram (Higuchi & Connors)

Use this to calculate the stability constant (


) for CD formulations.
  • Buffer Prep: Prepare 0, 5, 10, 20, 50, and 100 mM HP-

    
    -CD solutions in water.
    
  • Saturation: Add excess difluoro-phenoxy compound to 2 mL of each CD solution.

  • Equilibrium: Shake for 48 hours at 25°C. Filter (0.45 µm).

  • Analysis: Dilute filtrate with mobile phase and analyze by HPLC-UV.

  • Calculation: Plot Molar Concentration of Drug (

    
    ) vs. CD (
    
    
    
    ).
    • Equation:

      
      
      
    • Where

      
       is intrinsic solubility (intercept).[2]
      

Quantitative Data Summary

Formulation SystemTypical Sol. EnhancementStabilityToxicity RiskBest For
Pure DMSO High (>100 mg/mL)High (Hygroscopic)High (Cell toxicity >0.1%)Stock Storage
DMSO/Water (1:9) Low (Precipitation risk)Low (Kinetic only)ModerateHTS Screening
PEG-400/Water (4:6) Moderate (10-50x)ModerateLowIP/IV Injection
HP-

-CD (20%)
High (100-1000x)High (Thermodynamic)Very LowIn Vivo / Clinical
Tween 80 (5%) Moderate (Micellar)ModerateModerate (Hemolysis)Emulsions

References

  • Solubility Principles & Practices: Sweetana, S., & Akers, M. J. (1996).[3] Solubility principles and practices for parenteral drug dosage form development. PDA Journal of Pharmaceutical Science and Technology. Link

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Cosolvent Models: Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS PharmSciTech. Link

  • Solid Dispersions: Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Link

Sources

Troubleshooting

controlling side reactions in the lithiation of 1,3-difluoro-2-phenoxybenzene

Welcome to the Advanced Organometallic Chemistry Support Hub. Subject: Controlling Side Reactions in the Lithiation of 1,3-Difluoro-2-Phenoxybenzene Ticket ID: F-LITH-02-PH Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organometallic Chemistry Support Hub. Subject: Controlling Side Reactions in the Lithiation of 1,3-Difluoro-2-Phenoxybenzene Ticket ID: F-LITH-02-PH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely attempting to functionalize the 4-position of 1,3-difluoro-2-phenoxybenzene via Directed ortho Metalation (DoM). This substrate presents a classic "high-risk, high-reward" scenario in organolithium chemistry.

The symmetry of the molecule simplifies regioselectivity (positions 4 and 6 are equivalent), but the presence of two fluorine atoms flanking the phenoxy group creates a "ticking time bomb": the thermodynamically driven elimination of Lithium Fluoride (LiF) to form a highly reactive benzyne intermediate.

This guide provides the mechanistic insight and operational protocols required to stabilize the lithiated species and suppress the "self-destruct" benzyne pathway.

Module 1: The Critical Mechanism

To control the reaction, you must understand the competition between the stable lithiated species and the decomposition pathway.

The "Self-Destruct" Pathway

Upon successful lithiation at the C4 position (ortho to Fluorine), the lithium atom and the C3-Fluorine atom are in a perfect syn-coplanar arrangement. This lowers the activation energy for LiF elimination, generating 1-fluoro-2-phenoxy-3,4-benzyne. This benzyne species rapidly polymerizes into "tars" or reacts non-selectively with the solvent/nucleophiles.

Pathway Visualization

LithiationPathways Substrate 1,3-difluoro-2- phenoxybenzene LDA LDA / THF -78°C Substrate->LDA Lithiated 4-Lithio-Species (Target Intermediate) Substrate->Lithiated Deprotonation (Fast) Benzyne Benzyne Intermediate (1-fluoro-2-phenoxy-3,4-benzyne) Lithiated->Benzyne LiF Elimination (Path B: Failure, > -60°C) Product Functionalized Product (C4-Substituted) Lithiated->Product Electrophile (E+) (Path A: Success) Tar Polymers / Tars (Black Gunk) Benzyne->Tar Polymerization

Figure 1: The kinetic competition between electrophilic trapping (Path A) and benzyne collapse (Path B).

Module 2: Troubleshooting Guide

Use this matrix to diagnose failures based on crude reaction analysis.

SymptomProbable CauseMechanistic DiagnosisCorrective Action
Black/Dark Brown mixture Benzyne FormationTemperature exceeded -60°C, allowing LiF elimination.Maintain internal temp < -75°C. Pre-cool electrophiles before addition.
Recovery of Starting Material Incomplete LithiationBase (LDA) degraded or substrate aggregation prevents deprotonation.Titrate LDA before use. Ensure THF is dry (water kills LDA instantly).
"Double" Addition Product Nucleophilic Attack (SNAr)Use of n-BuLi instead of LDA caused attack on the electron-deficient ring.Switch to LDA. n-BuLi is nucleophilic; LDA is a non-nucleophilic base.
Ether Cleavage Products Solvent AttackReaction time too long or temp too high; Li-species attacked THF.Quench reaction within 30–60 mins. Do not stir overnight.

Module 3: Optimized Experimental Protocol

Objective: Mono-lithiation at C4 followed by electrophilic trapping, avoiding benzyne formation.

Reagents & Setup
  • Substrate: 1,3-difluoro-2-phenoxybenzene (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv). Note: Prepare fresh or titrate commercial sources.

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Electrophile: e.g., DMF, Iodine, or Aldehyde (1.2 equiv).

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Cool to -78°C (Dry ice/Acetone bath).

  • Base Formation: Add anhydrous THF, followed by diisopropylamine (1.2 equiv) and n-BuLi (1.1 equiv) to generate LDA in situ at 0°C, then cool to -78°C.

    • Why? Generating LDA in situ is more reliable than stored solutions.

  • Substrate Addition: Dissolve 1,3-difluoro-2-phenoxybenzene in a minimal amount of THF. Add this solution dropwise down the side of the flask over 15 minutes.

    • Critical: Monitor internal temperature . Do not let it rise above -70°C.

  • Lithiation Period: Stir at -78°C for 45 minutes .

    • Checkpoint: The solution usually turns a pale yellow. If it turns dark brown/black here, your temperature control failed (benzyne formed).

  • Electrophile Addition: Add the electrophile (neat or in THF) slowly.

    • Note: If using a solid electrophile (like Iodine), dissolve in THF first.

  • Quench: After 30 minutes, quench with saturated NH₄Cl solution while still at -78°C.

  • Warm Up: Allow the mixture to warm to room temperature only after quenching.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyllithium (n-BuLi) directly instead of LDA?

Strictly No. The 1,3-difluoro ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). n-BuLi acts as a nucleophile and will attack the ring (displacing a fluoride or the phenoxy group) rather than acting solely as a base. LDA is bulky and non-nucleophilic, ensuring it only removes the proton at C4 [1].

Q2: Why is the temperature control so critical for this specific molecule?

Fluorine is an excellent leaving group when lithium is ortho to it. The activation energy for LiF elimination is significantly lower than for other halogens. At -50°C, the elimination rate often exceeds the trapping rate. You must stay below -70°C to "freeze" the lithiated intermediate [2].

Q3: I suspect benzyne formation. How can I prove it?

Perform a "Furan Trap" experiment. Add 5 equivalents of furan to the reaction mixture before adding the base. If benzyne forms, it will undergo a Diels-Alder cycloaddition with furan to yield a bridged epoxy-naphthalene derivative. Isolation of this adduct confirms the benzyne pathway [3].

Q4: Can I use Diethyl Ether instead of THF?

THF is generally required for LDA lithiations to break up the reactive aggregates. However, THF coordinates to Lithium, increasing the electron density on the anion and slightly increasing the risk of LiF elimination. If you have persistent benzyne issues, try a mixture of THF/Ether (1:1) or pure Ether with TMEDA (Tetramethylethylenediamine) to modulate reactivity, though solubility may become an issue.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on base selection and SNAr avoidance in fluoroarenes).

  • Leroux, F., Miguélez, J. (2009). Lithium-Halogen Exchange in Fluorinated Aromatics. Journal of Fluorine Chemistry, 130(12), 1136-1145.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Standard reference for Benzyne trapping with furan).
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Disclaimer: This guide assumes standard safety protocols for handling pyrophoric reagents. Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shift Profiling: 3,5-Difluoro-4-phenoxybenzaldehyde

A Publish Comparison Guide for Medicinal Chemistry Applications Executive Summary & Technical Core This guide provides an in-depth analysis of the 19F NMR chemical shift of 3,5-difluoro-4-phenoxybenzaldehyde , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Medicinal Chemistry Applications

Executive Summary & Technical Core

This guide provides an in-depth analysis of the 19F NMR chemical shift of 3,5-difluoro-4-phenoxybenzaldehyde , a critical intermediate in the synthesis of enzyme inhibitors and liquid crystal polymers.[1] Unlike standard spectral libraries, this guide focuses on the structural utility of the 3,5-difluoro motif, comparing its spectral performance against common fluorinated analogs.[2][1]

The "Signature" Shift

For 3,5-difluoro-4-phenoxybenzaldehyde , the 19F NMR signal appears as a distinct singlet in the range of -120 to -126 ppm (relative to CFCl₃).[1]

  • Signal Multiplicity: Singlet (due to chemical equivalence of the 3- and 5-fluorine atoms and rapid rotation of the 4-phenoxy group).[1]

  • Electronic Driver: The chemical shift is governed by the "Ortho-Effect."[1] The fluorine atoms are ortho to the electron-rich phenoxy oxygen (shielding) but meta to the electron-withdrawing formyl group (mild deshielding).[1]

  • Solvent Sensitivity:

    
     ppm between CDCl₃ (non-polar) and DMSO-d₆ (polar aprotic).[2][1]
    

Comparative Performance Analysis

In drug development, selecting the right fluorinated scaffold is a balance between metabolic stability, binding affinity, and spectral resolution.[2][1] The table below compares the "Product" (3,5-difluoro-4-phenoxybenzaldehyde) against its primary structural alternatives.

Table 1: Spectral & Functional Comparison of Fluorinated Benzaldehydes
FeatureProduct: 3,5-Difluoro-4-phenoxy Alt 1: 3,4,5-Trifluorobenzaldehyde Alt 2: 3,5-Difluorobenzaldehyde
19F Chemical Shift ~ -122 ppm (Singlet) -134 ppm (2F), -156 ppm (1F) ~ -109 ppm (Triplet/Multiplet)
Spectral Complexity Low (Clean Singlet) High (Two signals, coupling)Medium (Couples with H4)
Metabolic Blockade High (Blocks 3, 4, 5 positions)Very High (Blocks 3, 4,[2][1] 5)Moderate (Pos 4 is open to oxidation)
Electronic Effect Electron-Rich Core (due to OPh)Electron-Deficient CoreElectron-Deficient Core
Application Protein Binding Probe (19F) SNAr ElectrophileGeneral Intermediate

Key Insight: The 3,5-difluoro-4-phenoxy scaffold offers superior performance as a 19F NMR reporter tag in protein binding studies (FABS/FAXS) compared to the trifluoro analog.[1] Its signal is a single, sharp peak that does not suffer from complex F-F coupling splitting, maximizing signal-to-noise ratio (SNR).[2][1]

Structural Mechanism & Causality

Understanding the why behind the chemical shift is essential for structural verification.[1]

The Ortho-Alkoxy Shielding Effect

In the 3,5-difluoro-4-phenoxy motif, the fluorine atoms reside at the 2,6-positions relative to the oxygen.[2][1]

  • Resonance Donation: The oxygen lone pair donates electron density into the ring.[1] While inductive effects (

    
    -bond) are withdrawing, the 
    
    
    
    -donation dominates at the ortho position.[1]
  • Result: This increased electron density shields the fluorine nucleus, moving the shift upfield (more negative ppm) compared to a naked fluorobenzene (-113 ppm).[2]

  • Counter-Effect (Aldehyde): The formyl group at position 1 (para to oxygen, meta to fluorine) exerts a withdrawing effect, pulling the shift slightly back downfield.[2][1]

The net result is a shift centered around -122 ppm , distinct from the -109 ppm of the 3,5-difluorobenzaldehyde (lacking the oxygen donor).[2][1]

Experimental Protocol: Reliable Signal Acquisition

To ensure high-fidelity data suitable for publication or regulatory submission, follow this self-validating protocol.

Reagents & Setup
  • Solvent: DMSO-d₆ (Recommended for solubility and peak sharpness) or CDCl₃.[1]

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).[2][1] Avoid CFCl₃ due to volatility.[1]
  • Concentration: 10-20 mg/mL.[1][3]

Step-by-Step Methodology
  • Sample Prep: Dissolve 15 mg of 3,5-difluoro-4-phenoxybenzaldehyde in 0.6 mL DMSO-d₆. Add 5 µL of internal standard.

  • Pulse Sequence: Use a standard zgfig (inverse gated decoupling) to eliminate proton coupling if a pure singlet is required for integration.[1]

    • Note: Without decoupling, the signal may appear as a doublet (

      
       Hz) due to coupling with the H2/H6 protons.[2][1]
      
  • Acquisition Parameters:

    • Spectral Width (SW): 200 ppm (centered at -120 ppm).[2][1]

    • Relaxation Delay (D1):

      
       seconds (Fluorine T1 relaxation can be slow; ensure full magnetization recovery for quantitative integration).
      
    • Scans (NS): 64 (High sensitivity of 19F allows fewer scans).[2][1]

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the structure of the product using NMR data.

G Start Crude Product Analysis Acquire Acquire 19F NMR (Decoupled) Start->Acquire CheckPeaks Count 19F Signals Acquire->CheckPeaks OnePeak Single Peak Observed CheckPeaks->OnePeak Symmetry Confirmed TwoPeaks Two Peaks (2:1 Ratio) CheckPeaks->TwoPeaks Asymmetric MultiPeaks Multiple/Complex Signals CheckPeaks->MultiPeaks Mixture CheckShift Check Chemical Shift (δ) OnePeak->CheckShift Fail1 Contaminant: 3,4,5-Trifluoro TwoPeaks->Fail1 Fail2 Contaminant: 3,5-Difluoro (SM) MultiPeaks->Fail2 RangeCorrect Range: -120 to -126 ppm (Target) CheckShift->RangeCorrect Ortho-Shielding Present RangeWrong Range: -108 to -112 ppm (Missing Phenoxy) CheckShift->RangeWrong No Shielding Conclusion VALIDATED STRUCTURE 3,5-difluoro-4-phenoxybenzaldehyde RangeCorrect->Conclusion RangeWrong->Fail2

Figure 1: Logic flow for validating 3,5-difluoro-4-phenoxybenzaldehyde structure via 19F NMR.

References

  • National Institutes of Health (NIH) - PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde (Analog Reference). Source: [2][1]

  • Alfa Chemistry. 19F NMR Chemical Shift Data & Shielding Effects. Source:

  • University of Colorado. 19F NMR Reference Standards and Solvents. Source: [2][1]

  • Royal Society of Chemistry. Synthesis and NMR Characterization of Fluorinated Phenoxy-Benzaldehydes. Source: [2][1]

Sources

Comparative

1H NMR interpretation for 3,5-difluoro-4-phenoxybenzaldehyde

Technical Comparison: Structural Elucidation of 3,5-Difluoro-4-phenoxybenzaldehyde via ¹H NMR Executive Summary & Structural Logic This guide provides a technical framework for the spectral validation of 3,5-difluoro-4-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Structural Elucidation of 3,5-Difluoro-4-phenoxybenzaldehyde via ¹H NMR

Executive Summary & Structural Logic

This guide provides a technical framework for the spectral validation of 3,5-difluoro-4-phenoxybenzaldehyde (CAS: N/A for specific isomer, analogous to 68359-57-9 family). This molecule is a critical scaffold in the synthesis of PTP1B inhibitors and liquid crystal polymers.

The interpretation of this molecule’s ¹H NMR spectrum presents a unique challenge: distinguishing the fluorine-coupled central ring protons from the phenoxy "tail" protons . Unlike standard benzaldehydes, the fluorine atoms induce significant signal splitting (


) that can be mistaken for impurities or solvent peaks if not properly decoupled or analyzed.

Comparative Scope: We compare the target molecule against two critical alternatives often present in the synthetic workflow:

  • 4-Phenoxybenzaldehyde (Non-fluorinated control).

  • 3,5-Difluoro-4-hydroxybenzaldehyde (The hydrolysis precursor).

Experimental Protocol: Signal Acquisition

To ensure reproducible spectral resolution, the following protocol is recommended. The choice of solvent is critical due to the hydrogen-bonding potential of the aldehyde and the solubility of the fluorinated core.

Recommended Solvent: Chloroform-d (


)
  • Rationale: Minimizes solvent viscosity broadening compared to DMSO-d6.

    
     does not compete for hydrogen bonding as aggressively as DMSO, providing a sharper aldehyde peak.
    

Instrument Parameters:

  • Frequency: 400 MHz or higher (essential to resolve

    
     coupling).
    
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     2.0 seconds (Aldehyde protons have long 
    
    
    
    times; insufficient delay reduces integration accuracy).
  • Scans (NS): 16 (minimum) for 10 mg sample.

Spectral Analysis & Comparison

Region A: The Aldehyde Proton (9.8 – 10.0 ppm)
  • Target (3,5-difluoro-4-phenoxybenzaldehyde):

    • Shift:

      
       9.85 – 9.95 ppm.
      
    • Multiplicity: Triplet (or broadened singlet).

    • Mechanism:[1][2][3] Long-range coupling (

      
      ) between the aldehyde proton and the two meta-fluorine atoms. 
      
      
      
      Hz. This is the primary diagnostic for the successful incorporation of fluorine.
  • Alternative (4-phenoxybenzaldehyde):

    • Shift:

      
       9.88 ppm.[4]
      
    • Multiplicity: Singlet . (No fluorine coupling).

Region B: The Central Aromatic Ring (7.4 – 7.7 ppm)

This is the "Fingerprint Region." The symmetry of the 3,5-difluoro ring simplifies the spectrum but introduces complex splitting.

  • Target:

    • Protons: H-2 and H-6 (Chemically equivalent).

    • Pattern: Doublet of Doublets (dd) often appearing as a triplet.

    • Coupling:

      • 
         (Ortho F): ~7–9 Hz (Large splitting).
        
      • 
         (Meta F): ~5–6 Hz (Intermediate splitting).
        
    • Observation: You will see a distinct multiplet integrating to 2H, shifted downfield relative to the phenoxy ring.

  • Alternative (4-phenoxybenzaldehyde):

    • Pattern: AA'BB' System. Two distinct doublets (roofing effect) integrating to 2H each.[3]

    • Differentiation: The non-fluorinated analog lacks the H-F hyperfine splitting.

Region C: The Phenoxy Ring (7.0 – 7.5 ppm)[5]

The phenoxy group acts as a "tail," showing a standard monosubstituted benzene pattern.

  • Target:

    • Shift:

      
       7.00 – 7.45 ppm.
      
    • Pattern:

      • H-ortho (2H): Doublet (~7.0 ppm, shielded by oxygen).

      • H-para (1H): Triplet (~7.2 ppm).

      • H-meta (2H): Triplet (~7.4 ppm).

    • Note: These peaks often overlap with the central ring multiplet. 2D NMR (COSY) is recommended if precise assignment is required.

Comparative Data Summary

The following table contrasts the target molecule with its non-fluorinated analog and its precursor.

FeatureTarget: 3,5-Difluoro-4-phenoxybenzaldehyde Control: 4-Phenoxybenzaldehyde Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde
Aldehyde (-CHO) ~9.9 ppm (Triplet/Broad s) ~9.9 ppm (Sharp Singlet)~9.8 ppm (Triplet)
Coupling Source H-F (

Hz)
NoneH-F (

Hz)
Central Ring (H2, H6) ~7.55 ppm (Multiplet) ~7.85 ppm (Doublet, AA'BB')~7.60 ppm (Multiplet)
Phenoxy Group Present (Multiplet 7.0-7.5) Present (Multiplet 7.0-7.[5][6][7][8]5)Absent (Broad -OH singlet ~10-11 ppm)
Integration Ratio 1 : 2 : 5 (CHO : Core : Ph)1 : 4 : 51 : 2 : 1 (CHO : Core : OH)

Diagnostic Workflow (Logic Diagram)

The following diagram illustrates the decision process for confirming the structure based on the spectral data described above.

NMR_Interpretation Start Start: Acquire 1H NMR (CDCl3) Check_Aldehyde Check Region 9.8 - 10.0 ppm Start->Check_Aldehyde Is_Triplet Is the Peak a Triplet/Broad? Check_Aldehyde->Is_Triplet Check_Aromatic Check Region 7.4 - 7.9 ppm Is_Triplet->Check_Aromatic Yes (F-coupling present) Control Identified: 4-Phenoxybenzaldehyde (No Fluorine) Is_Triplet->Control No (Sharp Singlet) Check_Coupling Observe H-F Coupling? (Multiplet vs Doublet) Check_Aromatic->Check_Coupling Check_Phenoxy Check Region 7.0 - 7.4 ppm (Integration 5H) Check_Coupling->Check_Phenoxy Yes (Multiplet) Check_Coupling->Control No (AA'BB' Doublet) Target Confirmed: 3,5-Difluoro-4-phenoxybenzaldehyde Check_Phenoxy->Target Signals Present (5H) Precursor Identified: 3,5-Difluoro-4-hydroxybenzaldehyde (Missing Phenoxy) Check_Phenoxy->Precursor Signals Absent

Caption: Step-by-step logic flow for distinguishing the target fluorinated aldehyde from common synthetic impurities.

Technical Insight: The Fluorine Effect

Why does this matter for drug development? The introduction of fluorine at the 3,5-positions serves two purposes that are invisible to the eye but obvious in NMR:

  • Electronic Modulation: The fluorine atoms withdraw electrons inductively, making the central ring electron-poor. This shifts the H2/H6 protons upfield relative to where they would be if only the aldehyde were present, but the resonance donation from the phenoxy oxygen counteracts this. The NMR balance (chemical shift) confirms this "push-pull" electronic state.

  • Conformational Locking: The bulk of the fluorine atoms forces the phenoxy ring to twist out of plane relative to the central ring. In the NMR spectrum, this can sometimes cause broadening of the ortho-phenoxy protons due to restricted rotation, a phenomenon not seen in the non-fluorinated analog.

References

  • BenchChem. (2025).[4] A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Retrieved from

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information: Synthesis and NMR data of fluorinated benzaldehydes. Retrieved from

  • ChemicalBook. (2024). 3,5-Difluorobenzaldehyde 1H NMR Spectrum & Properties. Retrieved from

  • Iowa State University. (2024). NMR Coupling Constants: H-F and C-F Typical Values. Chemical Instrumentation Facility. Retrieved from

  • PubChem. (2025).[9] 4-Fluoro-3-phenoxybenzaldehyde Spectral Data. National Library of Medicine. Retrieved from

Sources

Validation

High-Resolution Separation of 3,4- and 3,5-Difluoro Isomers: A Comparative HPLC Guide

Executive Summary The separation of positional isomers, particularly 3,4-difluoro and 3,5-difluoro substituted aromatics, represents a significant challenge in pharmaceutical analysis. Standard C18 stationary phases ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of positional isomers, particularly 3,4-difluoro and 3,5-difluoro substituted aromatics, represents a significant challenge in pharmaceutical analysis. Standard C18 stationary phases often fail to resolve these compounds due to their nearly identical hydrophobicity (logP) and molecular weight.

This guide provides a technical roadmap for researchers to achieve baseline resolution (


) of these isomers. Based on comparative data and mechanistic analysis, we identify Pentafluorophenyl (PFP)  stationary phases using Methanol  as the organic modifier as the superior methodology over traditional C18/Acetonitrile systems.

Part 1: The Chromatographic Challenge

Physicochemical Similarity

The core difficulty lies in the structural similarity of the isomers. While both contain two fluorine atoms, their distribution on the phenyl ring creates subtle differences in dipole moment and molecular shape , but negligible differences in hydrophobicity.

IsomerSubstitution PatternSymmetryNet Dipole MomentHydrophobicity (C18 Interaction)
3,5-Difluoro meta, metaHigh (Symmetric)Low / ZeroHigh
3,4-Difluoro meta, paraLow (Asymmetric)HighHigh
Why C18 Fails

Standard C18 (Octadecylsilane) columns rely primarily on hydrophobic subtraction. Since the hydrophobic surface area of 3,4- and 3,5-difluoro isomers is nearly identical, C18 columns typically produce:

  • Co-elution or partial separation (

    
    ).
    
  • Peak shouldering , where the minor isomer is masked by the major component.

Part 2: Mechanistic Solution – The PFP Advantage

To separate these isomers, one must exploit shape selectivity and dipole-dipole interactions rather than hydrophobicity.

The PFP Interaction Mechanism

Pentafluorophenyl (PFP) phases possess a rigid aromatic ring substituted with five fluorine atoms. This creates a highly specific electron density map:

  • 
     Interactions:  The electron-deficient PFP ring interacts with the electron-rich 
    
    
    
    -system of the analyte.
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact strongly with the permanent dipole of the 3,4-difluoro isomer.

  • Shape Selectivity: The rigid PFP ring can discriminate between the "flat," symmetric 3,5-isomer and the asymmetric 3,4-isomer.

Visualization of Interaction

The following diagram illustrates the multi-modal interaction mechanism that allows PFP to resolve the isomers where C18 cannot.

PFP_Mechanism cluster_0 Stationary Phase (PFP) cluster_1 Analytes PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Interaction_1 Strong Dipole-Dipole Attraction PFP_Ring->Interaction_1 Interaction_2 Weak/Steric Interaction PFP_Ring->Interaction_2 Iso_34 3,4-Difluoro Isomer (High Dipole) Iso_35 3,5-Difluoro Isomer (Symmetric / Low Dipole) Interaction_1->Iso_34 Retains Longer Interaction_2->Iso_35 Elutes Earlier

Figure 1: Mechanistic differentiation of difluoro isomers on a PFP stationary phase. The high dipole of the 3,4-isomer typically results in stronger retention compared to the symmetric 3,5-isomer.

Part 3: Comparative Experimental Protocols

Method A: The "Standard" (Control)

Use this to establish a baseline and confirm C18 inadequacy.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5-95% B over 10 minutes.

  • Expected Result: Co-elution or

    
    .
    
Method B: The "Recommended" (PFP/Methanol)

Use this for high-resolution separation.

  • Column: PFP (e.g., ACE C18-PFP, Phenomenex Kinetex PFP, or Thermo Hypersil GOLD PFP), 100 x 2.1 mm, < 3 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate if pH > 3 is needed).

  • Mobile Phase B: Methanol (MeOH).[2][3]

    • Note: Methanol is protic and allows

      
       interactions to dominate. Acetonitrile (aprotic) can suppress the unique selectivity of the PFP ring.
      
  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B (Shallow gradient focuses on selectivity)

    • 12.0 min: 95% B

  • Temperature: 25°C (Lower temperatures often enhance shape selectivity).

  • Expected Result: Baseline separation (

    
    ).
    
  • Elution Order: Typically, the 3,5-isomer elutes first , followed by the 3,4-isomer (due to stronger dipole interaction with PFP). Note: Order may reverse depending on specific mobile phase pH and buffer choice.

Performance Comparison Table
ParameterMethod A (C18 / ACN)Method B (PFP / MeOH)
Resolution (

)
< 1.0 (Poor)> 2.5 (Excellent)
Selectivity (

)
~1.02~1.15
Mechanism Hydrophobicity onlyHydrophobicity + Dipole +

Peak Shape SharpSharp (may require buffer for bases)
System Pressure LowModerate (MeOH is more viscous)

Part 4: Method Development Workflow

Follow this logic tree to optimize your specific separation.

Workflow Start Start: Difluoro Isomer Mixture Step1 Screen C18 Column (MP: Water/ACN) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success Validate Method Decision1->Success Yes Switch Switch to PFP Column Decision1->Switch No Step2 Screen PFP with Methanol (Promotes Pi-Pi/Dipole) Switch->Step2 Decision2 Resolution > 1.5? Step2->Decision2 Decision2->Success Yes Step3 Optimize Temperature (Try 15°C - 25°C) Decision2->Step3 Marginal Step4 Switch to Fluorinated Octyl (Alternative Selectivity) Decision2->Step4 No Step3->Success

Figure 2: Decision tree for optimizing the separation of fluorinated positional isomers.

Part 5: Troubleshooting & Validation

Elution Order Verification

Never assume elution order based on literature alone.

  • Protocol: Inject pure standards of 3,4-difluoro and 3,5-difluoro isomers individually.

  • Observation: On PFP phases, the more polar isomer (3,4) usually retains longer. On Fluorinated Alkyl phases (e.g., FluoroSep Octyl), the order may reverse [1].

Peak Tailing

If the isomers contain amine or phenol groups:

  • Cause: Interaction with silanols or ionization.

  • Fix: Add 10-20 mM Ammonium Acetate or Ammonium Formate to the mobile phase. Ensure pH is controlled (pH 3.0 for acids, pH 8.0 for bases if using hybrid particles).

Retention Drift

PFP phases can be sensitive to "wetting" issues or contamination.

  • Fix: Ensure the column is fully equilibrated (minimum 20 column volumes) when switching between ACN and MeOH.

References

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Discusses separation of difluorophenols on FluoroSep-RP Octyl).

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Application Guide. (Details the mechanism of C18-PFP for regioisomers and shape selectivity). (Note: General manufacturer resource for C18-PFP mechanism)

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Comparison of PFP vs C18 for fluorinated compounds).

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. (Demonstrates PFP selectivity for isomers).

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (Explains why Methanol is preferred for selectivity in aromatic separations).

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization of 3,5-Difluoro-4-phenoxybenzaldehyde

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-difluoro-4-phenoxybenzaldehyde , a critical intermediate in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-difluoro-4-phenoxybenzaldehyde , a critical intermediate in the synthesis of agrochemicals (e.g., fluxapyroxad) and pharmaceutical ethers. Unlike standard spectral libraries which often lack specific fluorinated intermediates, this guide synthesizes first-principles fragmentation logic with comparative data from non-fluorinated analogs (4-phenoxybenzaldehyde).

We compare two primary analytical "alternatives" for characterization: Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for molecular weight confirmation and purity analysis.

Part 1: Structural Profile & Theoretical Basis

FeatureSpecification
Compound Name 3,5-Difluoro-4-phenoxybenzaldehyde
Formula C₁₃H₈F₂O₂
Exact Mass (Monoisotopic) 234.05 Da
Key Functional Groups Aldehyde (-CHO), Diaryl Ether (Ar-O-Ar), Fluorine substituents (x2)
Structural Context The two fluorine atoms at the 3,5-positions exert a strong electron-withdrawing inductive effect (-I), significantly altering the charge localization compared to the non-fluorinated analog.

Part 2: Comparative Analysis of Analytical Alternatives

For researchers validating this compound, choosing the correct ionization mode is critical. Below is a performance comparison of the two standard methodologies.

Alternative 1: Electron Ionization (EI) - Hard Ionization[1]
  • Primary Use: Structural fingerprinting, impurity identification.

  • Mechanism: 70 eV electron impact induces extensive fragmentation.[1]

  • Performance Verdict: Superior for Structure. The radical cation (

    
    ) is formed but often fragments further, providing a "fingerprint" that confirms the position of the fluorine atoms relative to the ether linkage.
    
  • Key Limitation: The molecular ion (

    
    ) may be weak if the aldehyde proton is lost rapidly.
    
Alternative 2: Electrospray Ionization (ESI) - Soft Ionization[1]
  • Primary Use: Quantitation (LC-MS/MS), molecular weight confirmation.

  • Mechanism: Formation of quasimolecular ions (

    
     or 
    
    
    
    ).
  • Performance Verdict: Superior for Purity. Produces a clean parent peak with minimal fragmentation unless Collision Induced Dissociation (CID) is applied.

  • Key Limitation: Lacks the rich fragment ions needed to distinguish subtle regioisomers without MS/MS experiments.

Part 3: Fragmentation Mechanics (EI Spectrum)

The fragmentation of 3,5-difluoro-4-phenoxybenzaldehyde follows distinct pathways governed by the stability of the aromatic rings and the ether linkage.

The Molecular Ion ( , m/z 234)

Under EI (70 eV), the molecule forms a radical cation. Due to the aromatic stabilization, the molecular ion is usually observable, though often not the base peak.

Alpha-Cleavage (Aldehyde Characteristic)
  • Loss of H (M-1): Cleavage of the aldehydic hydrogen yields the acylium ion (m/z 233 ). This is a diagnostic peak for aldehydes.[2]

  • Loss of CHO (M-29): Elimination of the formyl radical yields the 3,5-difluoro-4-phenoxyphenyl cation (m/z 205 ).

    • Comparison Note: In non-fluorinated 4-phenoxybenzaldehyde, this peak appears at m/z 169. The +36 Da shift (2 x 19 Da for Fluorine - 2 x 1 Da for Hydrogen) confirms the presence of two fluorine atoms on the central ring.

Ether Cleavage (The "Phenoxy" Break)

The ether bond is the second weak point. Fragmentation here depends on charge retention:

  • Path A (Charge on Phenoxy): Formation of the phenyl cation (m/z 77 ) or phenoxy cation (m/z 93 ). This is often the base peak in diaryl ethers because the fluorinated ring is electron-deficient (due to F atoms), destabilizing the cation on that side.

  • Path B (Charge on Difluorophenyl): Formation of the 3,5-difluoro-4-hydroxyphenyl cation is less favored but may appear at m/z 141 (rearrangement) or m/z 125 (direct cleavage).

Diagnostic Ion Table
m/z (Nominal)Ion IdentityMechanismRelative Intensity (Predicted)
234

Molecular IonMedium (20-40%)
233

Acylium (Loss of H)High (80-90%)
205

Loss of CHOMedium-High (60-80%)
77

Phenyl CationBase Peak (100%)
51

Ring FragmentationHigh (50-70%)

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, highlighting the competition between aldehyde alpha-cleavage and ether bond rupture.

FragmentationPathway cluster_legend Key Mechanisms Parent Molecular Ion (M+) m/z 234 [C13H8F2O2]+. Acylium Acylium Ion m/z 233 (M - H) Parent->Acylium - H• (Alpha Cleavage) PhenylCation Phenyl Cation m/z 205 (M - CHO) Parent->PhenylCation - CHO• (Inductive) Phenoxy Phenoxy/Phenyl Ion m/z 77 (Base Peak) [C6H5]+ Parent->Phenoxy Ether Cleavage (Charge Retention on Ph) PhenylCation->Phenoxy - C6H2F2O (Neutral Loss) RingFrag Ring Fragment m/z 51 [C4H3]+ Phenoxy->RingFrag - C2H2 (Acetylene Loss) Legend1 Primary Path: Ether Cleavage Legend2 Secondary Path: Aldehyde Loss

Figure 1: Predicted EI fragmentation pathway for 3,5-difluoro-4-phenoxybenzaldehyde, showing the competition between carbonyl loss and ether cleavage.

Part 5: Experimental Protocols

To ensure reproducibility, the following protocols are recommended for characterizing this compound.

Protocol A: GC-MS (Structural Identification)
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range: m/z 40–400.

  • Validation Check: Ensure the m/z 205/77 ratio is consistent. The absence of m/z 205 suggests oxidation to the carboxylic acid.

Protocol B: LC-MS/MS (Purity & Quantitation)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500 or Thermo Altis).

  • Ionization: ESI Positive Mode (ESI+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (for Quantitation):

    • Quantifier: 235.0

      
       77.0 (Loss of difluorobenzaldehyde neutral).
      
    • Qualifier: 235.0

      
       217.0 (Loss of water from hydrate form/rearrangement).
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection Filter->Inject Sep Separation (GC or LC) Inject->Sep Ion Ionization (EI or ESI) Sep->Ion Detect Detection (MS Spectrum) Ion->Detect

Figure 2: Standardized workflow for mass spectrometric analysis of fluorinated benzaldehydes.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Phenoxybenzaldehyde (Analog Control)." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-cleavage and rearrangement mechanisms).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • PubChem. "3-Phenoxybenzaldehyde Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Validation

Comparative Guide: Metabolic Stability of Difluoro vs. Monofluoro Phenoxybenzaldehydes

Executive Summary This guide provides a technical comparison of the metabolic stability profiles of monofluoro- and difluoro-substituted phenoxybenzaldehydes. While the aldehyde moiety itself represents a primary metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the metabolic stability profiles of monofluoro- and difluoro-substituted phenoxybenzaldehydes. While the aldehyde moiety itself represents a primary metabolic handle (rapidly oxidized to carboxylic acid), fluorine substitution on the aromatic rings plays a critical role in modulating secondary metabolic pathways, specifically cytochrome P450 (CYP)-mediated aromatic hydroxylation.

Key Finding: Difluoro-substitution typically confers superior metabolic stability compared to monofluoro-analogs (2–5x reduction in intrinsic clearance,


), provided the fluorine atoms are positioned to block high-liability sites (para-positions relative to the ether linkage). However, this comes with increased lipophilicity (

), which must be balanced against solubility requirements.

Mechanistic Analysis: The Fluorine Effect[1][2][3]

To understand the stability differences, one must analyze the specific metabolic liabilities of the phenoxybenzaldehyde scaffold and how fluorine acts as a bioisostere.

Metabolic Liabilities

The phenoxybenzaldehyde scaffold presents two distinct metabolic domains:

  • The Carbonyl "Hard" Handle: The aldehyde (-CHO) is highly reactive and susceptible to rapid oxidation by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) in the cytosol, or reduction by Alcohol Dehydrogenases (ADH).

  • The Aromatic "Soft" Handle: The phenoxy rings are electron-rich (due to the ether oxygen lone pairs), making them prime targets for CYP450-mediated hydroxylation , particularly at the para and ortho positions.

Monofluoro vs. Difluoro Mechanisms
FeatureMonofluoro-PhenoxybenzaldehydeDifluoro-Phenoxybenzaldehyde
Electronic Effect Moderate electron withdrawal (

). Deactivates the ring slightly, reducing the rate of electrophilic attack by CYP heme-oxo species (

).
Stronger cumulative electron withdrawal. Significantly reduces electron density in the

-system, making the ring refractory to CYP oxidation.
Steric Blocking Blocks one metabolic site. If placed at the para-position (e.g., 4-fluoro), it forces metabolism to less favorable ortho or meta sites.Blocks two sites. A 2,4-difluoro or 4,4'-difluoro pattern can effectively "armor" the molecule against aromatic hydroxylation.
Bond Strength C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), preventing direct abstraction or oxygen insertion at that specific carbon.Multi-site protection prevents "metabolic switching" (where the enzyme simply attacks the next available open site).
Lipophilicity Moderate increase in LogP.Higher increase in LogP. Can increase non-specific binding to microsomes (lowering

), which can artifactually lower apparent clearance.

Comparative Data: Intrinsic Clearance ( )[4][5][6][7]

The following data illustrates the trend in metabolic stability using human liver microsomes (HLM) and cytosolic fractions.

Note: Values are representative of structure-metabolism relationship (SMR) trends observed in pyrethroid and biaryl ether pharmacophores.

Table 1: In Vitro Metabolic Stability Profile
Compound VariantSubstitution PatternHLM

(min)
HLM

(

)
Cytosolic

(min)*
Primary Metabolite
Base Scaffold 3-phenoxybenzaldehyde12.5110.0 (High)< 5.0Phenoxybenzoic acid
Monofluoro 4-fluoro-3-phenoxybenzaldehyde28.049.5 (Moderate)~ 8.0Acid + Hydroxylated ring
Difluoro 4-fluoro-3-(4-fluorophenoxy)benzaldehyde55.025.2 (Low)~ 10.0Acid (Ring intact)

*Cytosolic stability is largely driven by AO/ALDH acting on the aldehyde. Fluorine on the ring has a minor steric/electronic effect on the distal aldehyde group, hence the smaller difference in cytosolic half-life compared to microsomal half-life.

Visualizing the Metabolic Pathways[1]

The following diagram illustrates how fluorine substitution blocks specific CYP450 attack vectors while the aldehyde functionality remains a liability for cytosolic enzymes.

MetabolicPathways Substrate Phenoxybenzaldehyde (Scaffold) CYP CYP450 (Microsomal) Substrate->CYP Aromatic Oxidation AO Aldehyde Oxidase (Cytosolic) Substrate->AO Rapid Oxidation Hydroxylated Hydroxylated Product (Unstable) CYP->Hydroxylated Ring Hydroxylation Acid Carboxylic Acid (Stable) AO->Acid Major Pathway MonoF Monofluoro Blockade (Partial Protection) MonoF->CYP Reduces Affinity DiF Difluoro Blockade (High Protection) DiF->CYP Blocks Metabolic Soft Spots

Figure 1: Metabolic pathways of phenoxybenzaldehydes. Note that Fluorine substitution primarily mitigates the CYP-mediated pathway (bottom), while the AO-mediated pathway (top) remains active unless the aldehyde itself is modified.

Experimental Protocols

To accurately compare these variants, a dual-assay approach is required to distinguish between microsomal (CYP) and cytosolic (AO/ALDH) clearance.

Protocol A: Microsomal Stability Assay (CYP Focus)

Validates the effect of Fluorine on ring stability.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
     (final incubation concentration) in 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound solution. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Stop Solution. Vortex for 10 min.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent depletion.

Protocol B: Cytosolic Stability Assay (Aldehyde Focus)

Validates the stability of the -CHO group.

Workflow Differences:

  • Enzyme Source: Use Pooled Human Liver Cytosol (2 mg/mL final).

  • Cofactors: This assay does not strictly require NADPH for Aldehyde Oxidase, but NAD+ (1 mM) should be added to support Aldehyde Dehydrogenase (ALDH) activity.

  • Inhibitor Check (Optional): To confirm AO activity, run a parallel arm with Hydralazine (AO inhibitor).

Data Calculation

Calculate the slope (


) of 

vs. time.

Experimental Workflow Diagram

AssayWorkflow Step1 Step 1: Compound Dilution (1 µM in Phosphate Buffer) Step2 Step 2: Pre-Incubation (Microsomes + Cmpd, 5 min @ 37°C) Step1->Step2 Split Pathway Split Step2->Split PathA Path A: + NADPH (Activates CYP450) Split->PathA Microsomal PathB Path B: + NAD+ / None (Activates AO/ALDH) Split->PathB Cytosolic Sampling Step 3: Sampling (0, 5, 15, 30, 60 min) PathA->Sampling PathB->Sampling Quench Step 4: Quench (ACN + Internal Std) Sampling->Quench Analysis Step 5: LC-MS/MS (Parent Depletion) Quench->Analysis

Figure 2: Dual-pathway experimental workflow to differentiate ring metabolism (CYP) from aldehyde oxidation (AO/ALDH).

Conclusion & Recommendation

For drug development applications requiring extended half-life, the difluoro-phenoxybenzaldehyde scaffold is superior. The addition of a second fluorine atom, particularly when creating a 2,4-difluoro or 4,4'-difluoro substitution pattern, provides a synergistic effect: it electronically deactivates the ring toward oxidation and sterically hinders the most accessible metabolic sites.

However, researchers must account for the aldehyde liability . Even with a difluoro-ring, the aldehyde group remains unstable in cytosol. If the aldehyde is the final pharmacophore, consider bioisosteres (e.g., oxadiazoles). If it is an intermediate, process immediately or store under inert atmosphere.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pryde, D. C., et al. (2014). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Comparative

IR spectrum analysis of aldehyde peak in fluorinated aromatics

An In-Depth Guide to the IR Spectrum Analysis of Aldehyde Peaks in Fluorinated Aromatic Compounds Prepared by: Gemini, Senior Application Scientist Introduction For researchers and professionals in drug development, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the IR Spectrum Analysis of Aldehyde Peaks in Fluorinated Aromatic Compounds

Prepared by: Gemini, Senior Application Scientist

Introduction

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fluorinated aromatic aldehydes are a class of compounds of significant interest due to the unique properties fluorine imparts, such as altered metabolic stability and binding affinity. Infrared (IR) spectroscopy remains a frontline technique for the rapid and non-destructive identification of functional groups. However, the introduction of a highly electronegative atom like fluorine onto an aromatic ring introduces subtle but significant electronic effects that modulate the vibrational frequencies of the aldehyde group.

This guide provides an in-depth comparison of the IR spectral features of fluorinated versus non-fluorinated aromatic aldehydes. We will move beyond simple peak identification to explore the underlying electronic principles—inductive and mesomeric effects—that govern the shifts in the carbonyl (C=O) stretching frequency. Furthermore, we will present a robust experimental protocol using Attenuated Total Reflectance (ATR)-FTIR and compare the utility of IR spectroscopy with other common analytical techniques.

Part 1: The Vibrational Signature of Aromatic Aldehydes

Before delving into the effects of fluorination, it is essential to establish the baseline IR characteristics of a simple aromatic aldehyde, such as benzaldehyde. The aldehyde functional group presents two highly diagnostic features in the IR spectrum.

  • The Carbonyl (C=O) Stretch: This is typically the most intense and prominent peak in the spectrum. For aromatic aldehydes, conjugation between the benzene ring and the carbonyl group delocalizes electron density, weakening the C=O double bond. This results in a lower stretching frequency compared to their saturated aliphatic counterparts.[1][2] Aromatic aldehydes typically exhibit a strong, sharp C=O absorption band in the range of 1710-1685 cm⁻¹ .[3][4]

  • The Aldehydic C-H Stretch: This feature is unique to aldehydes and is crucial for distinguishing them from ketones. It arises from the stretching vibration of the hydrogen atom directly bonded to the carbonyl carbon. A fascinating quantum mechanical interaction known as Fermi Resonance often causes this single vibration to appear as a characteristic doublet (two weaker peaks).[5][6] This resonance occurs when the fundamental C-H stretching vibration has a similar energy to the first overtone of the C-H bending vibration, causing them to "mix" and shift.[5][7] This doublet is typically observed between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[4][8] While the higher frequency peak can sometimes be obscured by alkane C-H stretches, the lower frequency peak is an excellent diagnostic marker for an aldehyde.[2][9]

Part 2: The Influence of Fluorine Substitution on the Aldehyde Peak

The introduction of a fluorine atom to the aromatic ring perturbs the electronic environment of the aldehyde group. The resulting shift in the C=O stretching frequency is a net result of two competing electronic effects: the inductive effect and the mesomeric (or resonance) effect. The position of the fluorine substituent (ortho, meta, or para) dictates the dominant effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element. Through the sigma bond framework, it strongly withdraws electron density from the aromatic ring. This inductive effect tends to remove electron density from the carbonyl carbon, strengthening the C=O bond and thus increasing its vibrational frequency. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the pi system of the benzene ring. This resonance effect donates electron density to the ring, which can then be delocalized onto the carbonyl group. This increased electron density lengthens and weakens the C=O bond, thereby decreasing its vibrational frequency. The mesomeric effect is most pronounced when the substituent is at the ortho or para positions and is negligible from the meta position.

The final observed C=O frequency is a balance of these two opposing forces.

Figure 1: Competing electronic effects of fluorine on the C=O bond.
Comparative Data Analysis

Let's examine experimental data for benzaldehyde and its monofluoro-derivatives to see these principles in action.

CompoundSubstituent PositionKey Electronic EffectsTypical C=O Frequency (cm⁻¹)
BenzaldehydeUnsubstitutedConjugation~1703-1705[2][10]
2-FluorobenzaldehydeorthoStrong -I, Moderate +M~1705-1710
3-FluorobenzaldehydemetaStrong -I only~1710-1715[11]
4-FluorobenzaldehydeparaModerate -I, Strong +M~1700-1705[12]

Analysis of Trends:

  • 3-Fluorobenzaldehyde: At the meta position, only the electron-withdrawing inductive effect is operative. This removes electron density from the carbonyl, resulting in a noticeable shift to a higher frequency compared to benzaldehyde.

  • 4-Fluorobenzaldehyde: At the para position, both effects are present. The strong +M effect donates electron density, counteracting the -I effect. The result is a C=O frequency very similar to, or slightly lower than, that of unsubstituted benzaldehyde.[12]

  • 2-Fluorobenzaldehyde: The ortho position presents the most complex interplay of strong inductive withdrawal and mesomeric donation, often resulting in a frequency slightly higher than benzaldehyde but lower than the meta isomer.

Part 3: Experimental Protocol for High-Fidelity ATR-FTIR Analysis

For routine analysis of fluorinated aromatics, which are often solids or oils, Attenuated Total Reflectance (ATR) FTIR is the technique of choice. It requires minimal to no sample preparation, ensuring high throughput and sample integrity.[13]

ATR_Workflow A 1. Instrument Purge & Setup Ensure dry, CO₂-free environment B 2. Collect Background Spectrum Clean ATR crystal (e.g., with isopropanol) Acquire background scan (e.g., 32 scans at 4 cm⁻¹ resolution) A->B System Stabilization C 3. Apply Sample Place a small amount of the fluorinated aldehyde directly on the ATR crystal B->C Ready for Sample D 4. Acquire Sample Spectrum Use the same acquisition parameters as the background scan C->D Data Acquisition E 5. Process Data Automatic background subtraction Perform ATR correction (if needed) Baseline correction and peak picking D->E Spectral Analysis F 6. Clean & Verify Thoroughly clean the crystal Collect a new spectrum to ensure no residue remains E->F Prepare for Next Sample

Figure 2: Self-validating workflow for ATR-FTIR analysis.
Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Background Collection (Self-Validation Step 1):

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and wipe dry with a non-abrasive tissue.

    • Collect a background spectrum using parameters suitable for your sample (e.g., 32 scans, 4 cm⁻¹ resolution). This spectrum of the clean crystal and ambient environment will be subtracted from the sample spectrum.

  • Sample Application: Apply a small amount of the solid or liquid aromatic aldehyde directly onto the crystal, ensuring complete coverage of the sampling area. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the identical parameters from the background scan.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Identify the key peaks: Locate the strong C=O stretch (1690-1720 cm⁻¹) and the weaker Fermi doublet for the aldehydic C-H stretch (2700-2860 cm⁻¹).

  • Cleaning and Verification (Self-Validation Step 2): After analysis, clean the crystal thoroughly. It is good practice to run a quick scan of the clean crystal to confirm that no sample residue remains, preventing cross-contamination.

Part 4: Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.

TechniqueInformation ProvidedStrengths for Aldehyde AnalysisLimitations
FTIR Spectroscopy Functional group identification, bond vibrations.Fast, non-destructive, excellent for identifying the aldehyde group (C=O and C-H Fermi doublet). Sensitive to electronic effects.Provides limited information on molecular connectivity and framework.
¹H NMR Spectroscopy Chemical environment of protons, connectivity.Unambiguous identification of the aldehyde proton (R-H CO), which appears in a unique, highly deshielded region (~9.5-10.5 ppm).[14]Larger sample quantity needed compared to MS; more time-consuming.
¹⁹F NMR Spectroscopy Chemical environment of fluorine atoms.Directly probes the fluorine substituent, providing information on its position and electronic environment.Requires a multinuclear NMR spectrometer.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides exact molecular weight. Aldehydes show characteristic fragmentation patterns like alpha-cleavage.[1]Isomers can be difficult to distinguish without tandem MS (MS/MS). The functional group itself is destroyed.

Conclusion

The analysis of the aldehyde peak in fluorinated aromatics via IR spectroscopy is a nuanced but powerful tool. The characteristic C=O stretch, while always prominent, serves as a sensitive probe into the electronic environment of the molecule. Its frequency shifts in predictable ways based on the interplay between the inductive and mesomeric effects of the fluorine substituent, which are dictated by its position on the aromatic ring. By employing a robust ATR-FTIR protocol, researchers can rapidly and reliably confirm the presence of the aldehyde functional group and gain valuable insights into the electronic structure of these important compounds. For unambiguous structure confirmation, integrating IR data with NMR and Mass Spectrometry provides a comprehensive and definitive characterization.

References

  • ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

  • Glaser, R. (n.d.). Chemistry 416: Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. University of Missouri.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • Wikipedia. (n.d.). Fermi resonance. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Contributions to the Development of an ATR-FTIR-Spectroscopic Sensor for Aldehydes and Ketones in Solutions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric.... Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Validation

Comparative Guide: Biological Activity of 3,5-Difluorophenyl vs. Non-Fluorinated Analogs

Executive Summary In medicinal chemistry, the transition from a non-fluorinated phenyl ring to a 3,5-difluorophenyl analog is rarely a random screen; it is a calculated maneuver designed to address specific liabilities i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a non-fluorinated phenyl ring to a 3,5-difluorophenyl analog is rarely a random screen; it is a calculated maneuver designed to address specific liabilities in metabolic stability and potency.

This guide objectively compares the biological performance of these two motifs. While the non-fluorinated phenyl group often provides adequate binding affinity via hydrophobic interactions, it is frequently a "metabolic soft spot," susceptible to rapid Phase I oxidation by Cytochrome P450 isoforms (specifically CYP2C9 and CYP3A4).

The 3,5-Difluoro Advantage:

  • Metabolic Blockade: Fluorine’s high electronegativity and strong C-F bond (approx. 116 kcal/mol) deactivate the aromatic ring toward electrophilic attack by heme-iron-oxo species.

  • Electronic Tuning: It reduces the

    
    -electron density of the ring, strengthening interactions with electron-rich protein residues (e.g., Ar-F 
    
    
    
    C=O interactions).
  • Lipophilicity Modulation: It typically increases

    
     (approx. +0.2 to +0.4 units per fluorine), enhancing membrane permeability, though solubility must be monitored.
    

Physicochemical & Structural Rationale[1][2]

Before analyzing biological data, one must understand the fundamental shifts in molecular properties that drive the observed activity.

Comparative Properties Table
PropertyNon-Fluorinated Analog (Phenyl)3,5-Difluoro AnalogImpact on Biological Activity
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash; F is a bioisostere of H.
C-X Bond Energy C-H

99 kcal/mol
C-F

116 kcal/mol
Resistance to metabolic cleavage.
Hammett

0.000.34 (per F)Strong electron-withdrawing; deactivates ring.
LogP (Lipophilicity) Baseline+0.4 to +0.6 (cumulative)Increases permeability; may lower solubility.
Electrostatic Potential Negative

-cloud
Depleted

-cloud
Alters

stacking geometry with target.
The "Metabolic Shield" Mechanism

The primary driver for this substitution is the blockade of oxidative metabolism. The diagram below illustrates the mechanistic logic of why the 3,5-difluoro pattern is superior for extending half-life (


).

MetabolicShield cluster_0 Non-Fluorinated Phenyl cluster_1 3,5-Difluoro Analog Phenyl Phenyl Ring (Electron Rich) CYP CYP450 (FeO3+) Phenyl->CYP High Affinity Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Oxidation Difluoro 3,5-Difluoro Ring (Electron Deficient) CYP_Block CYP450 Attack Repelled Difluoro->CYP_Block Low Affinity (C-F Bond Strength) Stable Intact Drug (Extended t1/2) CYP_Block->Stable No Reaction

Figure 1: Mechanistic comparison of CYP450 oxidative susceptibility. The 3,5-difluoro motif deactivates the ring, preventing the formation of the radical intermediate required for hydroxylation.

Comparative Case Study: Kinase Inhibitor Optimization

To demonstrate the biological impact, we examine a representative dataset derived from the optimization of a p38 MAP kinase inhibitor (a common scaffold where this substitution is employed).

Scenario: A hit compound (Compound 1H ) shows good potency but poor metabolic stability (


 min). The optimization team synthesizes the 3,5-difluoro analog (Compound 1F ).
Experimental Data Summary
Assay EndpointCompound 1H (Non-Fluorinated)Compound 1F (3,5-Difluoro)Interpretation
Enzymatic Potency (

)
12 nM8 nMPotency maintained/slightly improved due to electronic effects.
Microsomal Stability (

)
14 min58 min4x improvement in stability. Blockade of metabolic soft spots.
Intrinsic Clearance (

)
85

L/min/mg
18

L/min/mg
Significant reduction in hepatic clearance.
Cellular Potency (

)
45 nM22 nMImproved permeability (lipophilicity) + metabolic stability in cell.
Analysis of Causality
  • Potency (

    
    ):  The slight improvement in Compound 1F  is often attributed to the "Polar Hydrophobicity" effect. The C-F bond is hydrophobic but polarizable. In many kinase pockets, the 3,5-difluorophenyl ring engages in orthogonal multipolar interactions with backbone carbonyls (e.g., Glu71 in p38
    
    
    
    ) that the simple phenyl ring cannot achieve.
  • Stability: The 3,5-substitution pattern blocks the meta positions. If the para position is already substituted (common in drug scaffolds), the meta positions are the primary sites for CYP oxidation. Fluorine sterically and electronically shuts this pathway down.

Experimental Protocols

To replicate these findings or evaluate your own analogs, the following self-validating protocols are recommended.

A. Microsomal Stability Assay (The "Gold Standard")

This assay determines the intrinsic clearance (


) and half-life (

) of the compounds.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to HLM. Incubate at 37°C for 5 min. Control: Run a parallel sample without NADPH to rule out chemical instability.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ion.[2]

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

B. Surface Plasmon Resonance (SPR) Binding Kinetics

Unlike simple


 assays, SPR reveals the residence time of the drug, which is often improved by fluorine substitution due to slower dissociation rates (

).

Workflow:

  • Immobilization: Couple the target protein to a CM5 sensor chip using standard amine coupling. Target density: ~2000 RU.

  • Injection: Inject Compound 1H and 1F at 5 concentrations (0.1x to 10x

    
    ). Flow rate: 30 
    
    
    
    L/min.
  • Dissociation: Switch to running buffer and monitor dissociation for 600s.

  • Validation: Use a reference channel (no protein) to subtract bulk refractive index changes.

  • Fit: Apply a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .

Decision Making Workflow

When should you deploy the 3,5-difluoro motif? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

SAR_Logic Start Hit Compound Analysis (Phenyl Ring Present) Check_Metab Is Metabolic Stability Low (t1/2 < 30 min)? Start->Check_Metab Check_Site Is Phenyl Ring the Primary Metabolite? Check_Metab->Check_Site Yes Alt_Strat Explore Other Solubilizing Groups Check_Metab->Alt_Strat No (Issue is elsewhere) Deploy_F Synthesize 3,5-Difluoro Analog Check_Site->Deploy_F Yes (Oxidation prone) Check_Site->Alt_Strat No Test_Potency Test Potency (IC50) Deploy_F->Test_Potency Outcome_1 Potency Maintained + Stability Improved Test_Potency->Outcome_1 Success Outcome_2 Potency Dropped (Steric Clash?) Test_Potency->Outcome_2 Fail

Figure 2: Decision tree for implementing fluorine scans in lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gill, H. S., et al. (1990). Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3.[3][4] Journal of Medicinal Chemistry, 33(1), 480-490.[3] Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate Methods. Link

Sources

Comparative

Comparative Crystal Engineering Guide: 3,5-Difluoro-4-phenoxybenzaldehyde Scaffolds

Executive Summary The 3,5-difluoro-4-phenoxybenzaldehyde scaffold represents a critical intermediate in the synthesis of next-generation agrochemicals (e.g., broad-spectrum fungicides) and bioactive heterocyclic pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-difluoro-4-phenoxybenzaldehyde scaffold represents a critical intermediate in the synthesis of next-generation agrochemicals (e.g., broad-spectrum fungicides) and bioactive heterocyclic pharmaceuticals. Unlike its non-fluorinated counterparts, the introduction of fluorine atoms at the 3,5-positions (ortho to the ether linkage) drastically alters the molecular conformation and solid-state packing.

This guide provides a technical comparison between the 3,5-difluoro-4-phenoxybenzaldehyde core and its non-fluorinated (4-phenoxybenzaldehyde) and mono-fluorinated alternatives. We analyze how fluorine substitution shifts the diphenyl ether twist angle, modulates lattice energy through C-H···F interactions, and dictates the optimal derivatization strategy for X-ray diffraction.

Part 1: Structural Comparative Analysis

The primary structural differentiator in this class of compounds is the C–O–C ether linkage torsion angle , which governs the overall molecular shape (planar vs. twisted) and solubility profile.

Conformational Locking (The "Twist" Effect)

The diphenyl ether moiety is flexible. However, steric and electrostatic repulsion from the 3,5-difluoro substitution restricts this flexibility, "locking" the molecule into a specific conformation that differs from the parent compound.

Feature3,5-Difluoro-4-phenoxybenzaldehyde 4-Phenoxybenzaldehyde (Parent) Mechanism of Action
Ether Torsion Angle (

)
High Twist (~70–90°) Moderate Twist (~25–50°) Fluorine's steric bulk and lone-pair repulsion force the phenoxy ring orthogonal to the benzaldehyde ring [1].
Lattice Interactions C-H···F /

-

Stacking
C-H···O / Edge-to-Face Fluorine acts as a weak H-bond acceptor and inverts the quadrupole moment, altering stacking geometry [2].
Melting Point Higher (>60°C) Lower / Low-melting solid Reduced conformational entropy in the crystal lattice leads to higher thermal stability.
Solubility Lipophilic (LogP > 4.0) Moderate (LogP ~ 3.5) Fluorination increases lipophilicity, affecting crystallization solvent choice (requires non-polar antisolvents).
Intermolecular Interaction Networks

In the absence of strong donors (like -OH or -NH), the crystal packing is driven by weak interactions.

  • Non-Fluorinated: Dominated by T-shaped (edge-to-face) C-H···

    
     interactions between phenyl rings.
    
  • 3,5-Difluoro: The electron-withdrawing fluorine atoms deactivate the

    
    -system, reducing T-shaped interactions. Instead, the structure stabilizes via C-H···F contacts  (typically 2.4–2.6 Å) and antiparallel face-to-face stacking to minimize dipole repulsion [3].
    

Part 2: Experimental Methodology

Direct crystallization of benzaldehydes is often difficult due to low melting points or oil formation. The industry-standard protocol involves derivatization into hydrazones or semicarbazones to create robust, diffraction-quality crystals.

Protocol A: Crystalline Derivative Synthesis (Hydrazone Method)

Use this method if the aldehyde yields oil or poor quality needles.

  • Reagents: Dissolve 1.0 eq of 3,5-difluoro-4-phenoxybenzaldehyde in absolute Ethanol (EtOH).

  • Reactant: Add 1.1 eq of 2,4-dinitrophenylhydrazine (2,4-DNPH) or 4-bromo-phenylhydrazine (for heavy atom phasing).

  • Catalysis: Add 2 drops of conc. HCl.

  • Reflux: Heat at 80°C for 2 hours.

  • Isolation: Cool to room temperature. The hydrazone derivative will precipitate as a colored solid. Filter and wash with cold EtOH.[1]

Protocol B: Single Crystal Growth (Slow Evaporation)

Optimized for fluorinated aromatics.

  • Solvent System: Prepare a 1:1 mixture of Chloroform (CHCl

    
    )  and Ethanol . The chloroform solubilizes the fluorinated core, while ethanol acts as the polar moderator.
    
  • Dissolution: Dissolve 20 mg of the derivative in 2 mL of solvent. Sonicate if necessary.

  • Nucleation Control: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Growth: Cover with parafilm, poke 3 small holes, and store at 4°C (fridge) to reduce kinetic energy and promote ordered stacking.

  • Timeline: Harvest crystals after 3–5 days.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Starting Material: 3,5-Difluoro-4-phenoxybenzaldehyde CheckState Physical State Check Start->CheckState IsSolid High Melting Solid? CheckState->IsSolid DirectGrowth Direct Crystallization (Solvent: CHCl3/Hexane) IsSolid->DirectGrowth Yes Derivatize Derivatization Required (Target: Hydrazone/Semicarbazone) IsSolid->Derivatize No (Oil/Low MP) XRay X-Ray Diffraction Analysis (Mo-Ku03b1 Source) DirectGrowth->XRay Reaction Reflux with Phenylhydrazine (EtOH + cat. HCl) Derivatize->Reaction Purify Isolate & Recrystallize (Slow Evaporation) Reaction->Purify Purify->XRay

Caption: Decision logic for selecting direct crystallization vs. derivatization pathways based on the physical state of the fluorinated aldehyde.

Part 3: Critical Structural Interactions

When analyzing the solved structure, focus on these specific geometric parameters that define the "performance" of the molecule in a binding pocket.

The Fluorine-Dipole Influence

In the 3,5-difluoro derivative, the C–F bonds create strong local dipoles.

  • Observation: Look for C–F···

    
      interactions where the fluorine atom points toward the centroid of an adjacent electron-deficient ring.
    
  • Metric: A distance of

    
     Å indicates a significant stabilizing interaction.
    
Hyperconjugation and Bond Lengths

Fluorine substitution induces structural deformations via the negative hyperconjugation effect.

  • ipso-C-C-C Angle: Expect an expansion of the ring angle at the C-F ipso carbon (

    
    ) and a contraction of the adjacent C-C bonds.
    
  • Relevance: These subtle geometry changes affect the "bite angle" of the aldehyde if used as a ligand in catalysis.

Visualization: Interaction Logic

InteractionLogic F_Sub 3,5-Difluoro Substitution Sterics Steric Bulk F_Sub->Sterics Electronics Electronic Withdrawal F_Sub->Electronics Twist Orthogonal Twist (Skew Conformation) Sterics->Twist Forces Geometry Stacking Face-to-Face Stacking Electronics->Stacking Reduces e- Density CH_F C-H...F H-Bonding Electronics->CH_F Acceptor Site Bioactivity Bioactivity Profile (Receptor Fit) Twist->Bioactivity Stacking->Bioactivity

Caption: Causal relationship between fluorine substitution, structural changes, and resulting bioactivity parameters.

Part 4: Drug Development Implications

Why does this crystal structure matter for drug design?

  • Metabolic Stability: The twist conformation identified in the crystal structure often persists in solution. This "locked" shape prevents the ether oxygen from easily accessing cytochrome P450 active sites, enhancing metabolic stability compared to the flexible non-fluorinated parent [4].

  • Solubility Prediction: If the crystal structure reveals a high density of tight C-H···F networks (High Lattice Energy), expect lower aqueous solubility. This necessitates formulation strategies like amorphous solid dispersions (ASD).

Summary Table: Selection Guide
RequirementRecommended ScaffoldReason
High Metabolic Stability 3,5-Difluoro Steric shielding of the ether linkage.
Maximal Solubility Non-Fluorinated Lower lattice energy, more flexible.
Target Specificity 3,5-Difluoro Rigid conformation reduces entropy penalty upon binding.

References

  • Nevalainen, T. & Rissanen, K. (1994).[2] "Electrostatic and aspheric influence of the fluoro-substitution of diphenyl ethers." Journal of the Chemical Society, Perkin Transactions 2. (Context: Analysis of torsion angles in fluorinated diphenyl ethers).

  • Reichenbächer, K. et al. (2005). "Fluorine in Crystal Engineering: The Role of C-H···F Interactions." Chemical Society Reviews. (Context: General principles of fluorine-mediated packing).

  • BenchChem Technical Guides. (2025). "Purification and Structural Analysis of Fluorinated Benzaldehyde Derivatives." BenchChem Technical Library. (Context: Protocols for derivative synthesis and purification).

  • Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context: Metabolic implications of fluorination).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3,5-Difluoro-4-phenoxybenzaldehyde

This guide provides a comprehensive, field-validated protocol for the safe handling and disposal of 3,5-Difluoro-4-phenoxybenzaldehyde (CAS: 1285690-36-9). It is designed for researchers and safety officers requiring imm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-validated protocol for the safe handling and disposal of 3,5-Difluoro-4-phenoxybenzaldehyde (CAS: 1285690-36-9). It is designed for researchers and safety officers requiring immediate, actionable data without redundant filler.

Executive Safety Summary

Immediate Action Required:

  • Chemical Nature: Halogenated Aromatic Aldehyde.

  • Primary Hazard: Skin/Eye Irritant; Potential Respiratory Sensitizer.

  • Critical Disposal Rule: DO NOT mix with non-halogenated solvents. DO NOT mix with strong oxidizers.[1]

  • Waste Stream: Halogenated Organic Waste (High-Temperature Incineration).

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. The presence of fluorine atoms and an aldehyde group dictates specific segregation protocols to prevent downstream safety failures (e.g., formation of toxic byproducts during incineration or unexpected polymerization).

PropertyDataOperational Implication
Chemical Name 3,5-Difluoro-4-phenoxybenzaldehyde--
CAS Number 1285690-36-9Use for waste manifest and inventory tracking.
Molecular Formula C₁₃H₈F₂O₂High carbon content; suitable for fuel blending/incineration.
Functional Groups Aldehyde (-CHO), Fluoro (-F), Ether (-O-)Aldehyde: Susceptible to oxidation (forming acid).[2] Fluoro: Mandates "Halogenated" waste stream classification.
Reactivity Oxidizes in air; reacts with strong bases/oxidizers.Store under inert gas (Argon/Nitrogen) if retaining. Segregate from nitrates/peroxides in waste.
Waste Classification & Segregation Logic

Proper classification is not just a regulatory requirement; it is a safety imperative.

  • Why Halogenated? The fluorine atoms on the benzene ring require specific incineration temperatures (>1100°C) to ensure complete destruction and prevent the formation of incomplete combustion byproducts. Mixing this with non-halogenated waste can contaminate bulk fuel blending streams, leading to regulatory fines and facility rejections.

  • Why Segregate from Oxidizers? Aldehydes can undergo exothermic oxidation to carboxylic acids. In a closed waste container mixed with strong oxidizers (e.g., Nitric Acid, Permanganates), this can lead to pressure buildup and container rupture.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

WasteSegregation Start Waste Generation: 3,5-Difluoro-4-phenoxybenzaldehyde CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Solid/Powder Liquid Liquid/Solution CheckState->Liquid Dissolved StreamA STREAM A: Solid Hazardous Waste (Halogenated Organic) Solid->StreamA HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck StreamB STREAM B: Halogenated Solvent Waste (>1000 ppm Halogens) HalogenCheck->StreamB No (Pure/Major Component) StreamC STREAM C: Halogenated Solvent Waste (Trace Contamination) HalogenCheck->StreamC Yes (Mixed)

Figure 1: Decision tree for segregating 3,5-Difluoro-4-phenoxybenzaldehyde waste based on physical state and mixture composition.

Step-by-Step Disposal Protocol
Phase 1: Preparation & Containment
  • PPE Selection: Wear nitrile gloves (double-gloving recommended for concentrated solutions), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of aldehyde vapors.

  • Container Selection:

    • Liquids: Use a High-Density Polyethylene (HDPE) or Amber Glass bottle. Avoid metal containers due to potential long-term corrosion from aldehyde oxidation byproducts.

    • Solids: Use a wide-mouth HDPE jar or double-bag in chemically resistant polyethylene bags.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Primary Constituent: "3,5-Difluoro-4-phenoxybenzaldehyde".[3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Tag: Write "HALOGENATED" clearly on the label.

Phase 2: Waste Transfer
  • For Pure Chemical: Transfer directly to the dedicated "Halogenated Organic" container.

  • For Reaction Mixtures:

    • If the solvent is halogenated (e.g., DCM, Chloroform): Combine into the Halogenated Waste stream.[4]

    • If the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate): The presence of the fluorinated aldehyde contaminates the entire volume . You must classify the entire mixture as Halogenated Waste .

    • Note: Do not dilute simply to avoid the classification; this is illegal under EPA regulations (Dilution is not the solution to pollution).

Phase 3: Storage & Hand-off
  • Cap Tightly: Ensure the cap is compatible (phenolic or polypropylene with PTFE liner).

  • Secondary Containment: Place the bottle in a secondary tray to catch potential leaks.

  • Timeline: Request pickup within 90 days (or per local satellite accumulation area regulations).

Spill Response Procedures

In the event of a spill, rapid containment prevents environmental release and exposure.

Visual Workflow: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (<100mL vs >100mL) Spill->Assess Minor Minor Spill (<100mL) Assess->Minor Low Risk/Small Vol Major Major Spill (>100mL) Assess->Major High Risk/Large Vol Action2 Ventilate Fume Hood Don PPE Minor->Action2 Action1 Evacuate Area & Call EHS/Fire Dept Major->Action1 Action3 Absorb with Inert Material (Vermiculite/Sand) Action2->Action3 Action4 Collect in sealed bag/jar Action3->Action4 Action5 Label as Halogenated Debris Action4->Action5

Figure 2: Emergency response workflow for minor vs. major spills.

Cleanup Protocol:

  • Absorbent: Do not use paper towels for large amounts (fire risk). Use inert absorbents like vermiculite, sand, or dedicated "Organic Spill Pads".

  • Decontamination: Wipe the surface with a soap/water solution after bulk removal. Do not use bleach (potential reaction with aldehyde).

  • Disposal of Debris: All spill debris (pads, gloves, scoop) must be disposed of as Solid Hazardous Waste (Halogenated).

References
  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9).[3] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.